(2-Fluoro-3-nitrophenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEPNYHVJVFJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652096 | |
| Record name | (2-Fluoro-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946126-95-0 | |
| Record name | (2-Fluoro-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Fluoro-3-nitrophenyl)methanol CAS number 946126-95-0
An In-depth Technical Guide to (2-Fluoro-3-nitrophenyl)methanol (CAS 946126-95-0): Synthesis, Properties, and Applications in Chemical Research
Introduction
This compound is a substituted aromatic alcohol that serves as a valuable and versatile intermediate in modern organic synthesis. Its utility is derived from a unique trifecta of functional groups strategically positioned on a benzene ring: a reactive primary alcohol, an electron-withdrawing nitro group, and a fluorine atom. The ortho-fluoro and meta-nitro substitution pattern, in particular, offers a nuanced electronic landscape that can be exploited for the construction of complex molecular architectures.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, details a robust synthesis protocol with mechanistic insights, and explores its spectroscopic signature, chemical reactivity, and potential applications, with a particular focus on its role as a building block in medicinal chemistry.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application in synthesis.
Physical Properties
The compound is typically supplied as a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 946126-95-0[1][2][3][4] |
| Molecular Formula | C₇H₆FNO₃[2][3] |
| Molecular Weight | 171.13 g/mol [2][3] |
| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid[1] |
| Storage | Room Temperature[1] |
Spectroscopic Characterization
| Technique | Data |
| ¹H NMR | (CDCl₃) δ (ppm): 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H)[2] |
| Predicted ¹³C NMR | Expected signals around δ 150-155 (C-F, d), 140-145 (C-NO₂), 120-135 (aromatic C-H), 115-125 (aromatic C-H), and 60-65 (CH₂OH). The carbon bearing the fluorine will exhibit a characteristic large coupling constant (¹JC-F). |
| Predicted IR | Expected characteristic peaks (cm⁻¹) around 3400 (O-H stretch, broad), 1530 & 1350 (NO₂ asymmetric and symmetric stretch), and 1200-1100 (C-F stretch). |
| Mass Spectrometry | Predicted [M+H]⁺ = 172.04045.[5] |
Synthesis and Mechanism
The most common and high-yielding synthesis of this compound involves the reduction of its corresponding methyl ester precursor.
Synthesis via DIBAL-H Reduction
This compound is efficiently synthesized by the reduction of methyl 2-fluoro-3-nitrobenzoate using diisobutylaluminium hydride (DIBAL-H). This method is notable for its high yield, often around 95%.[2]
-
Reaction Setup: A solution of methyl 2-fluoro-3-nitrobenzoate (1.0 eq.) in anhydrous toluene is prepared in a flame-dried, multi-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: A 1.0 M solution of DIBAL-H in toluene (2.5 eq.) is added dropwise to the cooled ester solution, maintaining the internal temperature at -78 °C.[2]
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes.[2]
-
Quenching: The reaction is cooled back down to -78 °C and quenched by the sequential, slow addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate.[2] This two-stage quench is critical for safely neutralizing excess DIBAL-H and facilitating the workup.[6]
-
Workup and Isolation: The mixture is warmed to room temperature and stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a brown oil.[2]
-
Low Temperature (-78 °C): The reduction of an ester with a powerful hydride source like DIBAL-H can proceed all the way to the primary alcohol. To achieve a clean conversion without over-reduction of any potential aldehyde intermediate, the reaction is conducted at cryogenic temperatures. This stabilizes the tetrahedral intermediate formed after the first hydride addition.[6][7]
-
DIBAL-H as Reducing Agent: DIBAL-H is a bulky, electrophilic reducing agent. Its Lewis acidic aluminum center coordinates to the carbonyl oxygen of the ester, activating it for hydride transfer.[7][8] This makes it highly effective for the reduction of esters.
-
Rochelle's Salt Quench: The use of Rochelle's salt is a common and effective method for complexing the aluminum salts formed during the reaction, which helps to break up the gelatinous precipitate that can otherwise make the workup difficult.[3]
Reaction Mechanism
The reduction proceeds via a well-established mechanism for DIBAL-H reduction of esters.
Caption: DIBAL-H reduction of an ester to a primary alcohol.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The interplay of these groups allows for a wide range of subsequent chemical transformations.
Key Reaction Pathways
-
Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding 2-fluoro-3-nitrobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to 2-fluoro-3-nitrobenzoic acid with stronger oxidants such as potassium permanganate or Jones reagent.
-
Ether and Ester Formation: The hydroxyl group can readily undergo etherification (e.g., Williamson ether synthesis) or esterification with acyl chlorides or carboxylic acids under standard conditions.
-
Reduction of the Nitro Group: The nitro group is a versatile handle for introducing a nitrogen atom. It can be reduced to an amine (2-fluoro-3-aminobenzyl alcohol) using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., SnCl₂, HCl). This resulting aminobenzyl alcohol is a key precursor for the synthesis of various heterocyclic compounds.[9]
-
Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is activated by the ortho- and para-directing nitro group in its isomer (4-fluoro-3-nitrobenzyl alcohol), the meta-nitro group in the title compound provides less activation for SNAr reactions at the fluorine-bearing carbon. However, under forcing conditions, substitution of the fluorine may be possible.
References
- 1. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Fluoro-3-nitrobenzyl alcohol | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rndmate.com [rndmate.com]
- 5. PubChemLite - 2-fluoro-3-nitrobenzyl alcohol (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 6. 2-FLUORO-5-NITROBENZYL ALCOHOL 96 CAS#: 63878-73-9 [m.chemicalbook.com]
- 7. 2-Fluoro-5-nitrobenzyl alcohol, benzyldimethylsilyl ether [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical properties of (2-Fluoro-3-nitrophenyl)methanol
As a Senior Application Scientist, this guide provides a detailed examination of the . The structure of this document is designed to logically flow from fundamental identification to advanced analytical characterization, providing researchers and drug development professionals with the critical data and procedural insights necessary for its application.
Chemical Identity and Molecular Structure
(2-Fluoro-3-nitrophenyl)methanol, registered under CAS Number 946126-95-0, is a substituted benzyl alcohol derivative.[1] Such compounds are pivotal intermediates in organic synthesis, particularly in the construction of complex molecular scaffolds for pharmaceutical agents. The presence of three distinct functional groups—a fluorine atom, a nitro group, and a primary alcohol—on the aromatic ring imparts specific reactivity and physical characteristics that are crucial for its use as a chemical building block.
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonym | 2-Fluoro-3-nitrobenzyl alcohol | [1] |
| CAS Number | 946126-95-0 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1][2] |
| Molecular Weight | 171.13 g/mol | [1] |
| Monoisotopic Mass | 171.03317 Da | [2] |
| InChI Key | OWEPNYHVJVFJRO-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])F)CO | [2] |
Core Physical and Chemical Properties
The macroscopic and thermodynamic properties of a compound dictate its handling, storage, and application in various solvent systems. This compound is described as a brown oil, which is its state at standard temperature and pressure.[1] This physical state is a critical piece of information, suggesting that its melting point is below ambient temperature.
| Property | Value / Observation | Rationale and Implications |
| Physical Form | Brown Oil | [1] |
| Melting Point | Not reported; below ambient temperature. | The absence of a distinct melting point is characteristic of many oils and amorphous solids. For purification, techniques like column chromatography or distillation are required instead of recrystallization. |
| Boiling Point | Not reported. | Due to the presence of the nitro group and the compound's molecular weight, vacuum distillation would likely be necessary to avoid decomposition at high temperatures. |
| Solubility | Insoluble in aqueous saline solutions; Soluble in ethyl acetate.[1] | This solubility profile is typical for moderately polar organic compounds. Its solubility in ethyl acetate and insolubility in brine are exploited during aqueous workup procedures for extraction and purification.[1] |
Spectroscopic and Chromatographic Profile
Structural elucidation and purity assessment are paramount. The following data represents the analytical fingerprint of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy confirms the proton environment of the molecule. The spectrum for this compound in deuterated chloroform (CDCl₃) shows characteristic peaks corresponding to its structure.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 7.95 | m | 1H | Aromatic C-H | Aromatic proton likely adjacent to the nitro and/or fluoro group, experiencing complex splitting. |
| 7.84 | t | 1H | Aromatic C-H | Aromatic proton split into a triplet, suggesting coupling to two neighboring nuclei. |
| 7.31 | t | 1H | Aromatic C-H | Aromatic proton in a different electronic environment, also appearing as a triplet. |
| 4.87 | s | 2H | -CH₂OH | Benzylic protons of the methanol group, appearing as a singlet, indicating no adjacent protons. |
Note: Data for ¹³C and ¹⁹F NMR were not available in the referenced literature.
Mass Spectrometry (MS)
While experimental mass spectra are not available, theoretical calculations provide valuable information for mass spectrometric identification. The predicted collision cross-section (CCS) values can be used in ion mobility-mass spectrometry to aid in identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 172.04045 | 128.8 |
| [M+Na]⁺ | 194.02239 | 137.4 |
| [M-H]⁻ | 170.02589 | 130.6 |
Source: Predicted values from PubChemLite.[2]
High-Performance Liquid Chromatography (HPLC)
Chromatographic methods are essential for assessing the purity of chemical intermediates. A reported HPLC analysis indicates a retention time (Rt) of 7.52 minutes.[1]
Expert Insight: The utility of this retention time is limited without full disclosure of the experimental conditions (e.g., column type, mobile phase, flow rate, and detection wavelength). When developing methods, this value can serve as a preliminary benchmark, but a full, validated HPLC protocol is necessary for rigorous purity determination.
Protocols for Analytical Characterization
The reliability of physical property data is contingent upon the robustness of the experimental protocols used for its determination.
Workflow for Identity and Purity Confirmation
A systematic workflow is critical to validate the identity and purity of a synthesized batch of this compound before its use in downstream applications.
References
An In-Depth Technical Guide to the Structural Analysis of (2-Fluoro-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of (2-Fluoro-3-nitrophenyl)methanol in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds is a well-established approach to modulate a compound's pharmacokinetic and pharmacodynamic profile. This compound emerges as a key building block in this context, offering a unique combination of a reactive hydroxymethyl group, a bioisosteric fluorine atom, and a synthetically versatile nitro group. Understanding the precise three-dimensional structure and electronic properties of this intermediate is paramount for its effective utilization in the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate, while the nitro group can serve as a precursor for an amino group or other functionalities, crucial for building complex molecular architectures[1]. This guide, intended for researchers and scientists in the field of drug development, provides a comprehensive overview of the analytical methodologies for the complete structural elucidation of this compound.
Fundamental Physicochemical Properties
A thorough structural analysis begins with an understanding of the fundamental properties of the molecule.
| Property | Value | Source |
| Chemical Formula | C₇H₆FNO₃ | [2] |
| Molecular Weight | 171.13 g/mol | [2] |
| CAS Number | 946126-95-0 | [2][3] |
| Appearance | Brown oil | [2] |
Synthesis and Purification: Establishing a Verifiable Starting Point
The structural integrity of any analysis is contingent on the purity of the starting material. A common and reliable synthesis of this compound involves the reduction of methyl 2-fluoro-3-nitrobenzoate using diisobutylaluminium hydride (DIBAL-H)[2].
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Dissolve methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of DIBAL-H (2.5 eq, 1.0 M in toluene) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Re-cool the mixture to -78 °C and quench the reaction by the sequential addition of methanol, a saturated aqueous solution of Rochelle salt (potassium sodium tartrate), and ethyl acetate.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a brown oil[2].
Spectroscopic Elucidation: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural determination of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule.
Experimental ¹H NMR Data (400 MHz, CDCl₃) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 | m | 1H | Ar-H |
| 7.84 | t | 1H | Ar-H |
| 7.31 | t | 1H | Ar-H |
| 4.87 | s | 2H | -CH₂OH |
Interpretation: The three distinct multiplets in the aromatic region (7.31-7.95 ppm) are consistent with a trisubstituted benzene ring with no plane of symmetry. The singlet at 4.87 ppm, integrating to two protons, is characteristic of the benzylic methylene protons of the hydroxymethyl group. The absence of significant coupling to these protons confirms their attachment to a quaternary carbon.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~155 | ~250 (d) | C-F | | ~149 | | C-NO₂ | | ~135 | | Ar-C | | ~128 | | Ar-CH | | ~125 | | Ar-CH | | ~120 | | Ar-CH | | ~60 | | -CH₂OH |
Causality of Experimental Choices: The use of a standard ¹³C{¹H} experiment will simplify the spectrum by removing proton coupling. However, to observe the C-F coupling, which is crucial for assigning the fluorinated carbon, a proton-decoupled but fluorine-coupled spectrum should be acquired.
Caption: General workflow for NMR analysis.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum at 100 MHz. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (alcohol) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2900 | Medium | Aliphatic C-H stretch (-CH₂) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1250 | Strong | C-F stretch |
| ~1050 | Strong | C-O stretch (alcohol) |
Interpretation: The broad absorption around 3400 cm⁻¹ is a definitive indicator of the hydroxyl group. The two strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group. The presence of aromatic C-H and C=C stretching, along with the C-F and C-O stretching vibrations, confirms the overall structure.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a convenient method for analyzing a liquid sample.
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound directly onto the crystal.
-
Acquire the sample spectrum.
-
-
Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 171 | [M]⁺ (Molecular Ion) |
| 154 | [M - OH]⁺ |
| 141 | [M - CH₂O]⁺ |
| 125 | [M - NO₂]⁺ |
| 107 | [M - NO₂ - H₂O]⁺ |
Interpretation: The molecular ion peak at m/z 171 would confirm the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the hydroxyl group (M-17), formaldehyde (M-30), and the nitro group (M-46). The relative abundances of these fragment ions can provide further structural information.
Caption: General workflow for mass spectrometry analysis.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or ethyl acetate (e.g., 1 mg/mL).
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the analyte from any impurities.
-
The mass spectrometer should be operated in electron ionization (EI) mode with a scan range of, for example, m/z 40-300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to identify the molecular ion and major fragment ions.
Crystallographic Analysis: The Definitive Solid-State Structure
While spectroscopic methods provide a wealth of information about the connectivity and functional groups, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of a closely related compound, (2-Methyl-3-nitrophenyl)methanol, reveals key insights into the expected solid-state packing and intermolecular interactions[4].
Key Anticipated Structural Features from Crystallographic Analysis:
-
Intermolecular Hydrogen Bonding: The hydroxyl group is expected to act as a hydrogen bond donor, likely forming hydrogen bonds with the oxygen atoms of the nitro group or the hydroxyl group of an adjacent molecule. These interactions are crucial in determining the crystal packing.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
-
Conformation: The orientation of the hydroxymethyl and nitro groups relative to the benzene ring will be definitively determined.
Conclusion: A Pathway to Confident Structural Assignment
The comprehensive structural analysis of this compound is a critical step in its application as a building block in drug discovery. By employing a synergistic combination of NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry, researchers can confidently elucidate its molecular structure. While experimental data for all techniques on this specific molecule may not be readily available, the use of predictive tools and data from close analogs provides a robust framework for its characterization. Ultimately, a thorough understanding of the structure of this versatile intermediate empowers medicinal chemists to design and synthesize the next generation of therapeutic agents with greater precision and efficacy.
References
A Guide to the Chemoselective Synthesis of (2-Fluoro-3-nitrophenyl)methanol via DIBAL-H Reduction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis and a field-proven protocol for the synthesis of (2-Fluoro-3-nitrophenyl)methanol from its corresponding ester, methyl 2-fluoro-3-nitrobenzoate. The core challenge of this transformation lies in achieving chemoselectivity, specifically reducing the ester functional group to a primary alcohol while preserving the synthetically valuable nitro group. This document evaluates common hydride-based reducing agents and substantiates the selection of Diisobutylaluminium hydride (DIBAL-H) as the optimal reagent. A detailed, step-by-step experimental protocol is presented, including critical parameters for reaction setup, execution, workup, and product characterization. The guide also delves into the mechanistic underpinnings of the DIBAL-H reduction that govern its selectivity, providing researchers with the causal logic required for successful and reproducible execution.
Introduction: The Synthetic Value of this compound
This compound is a key building block in medicinal chemistry and pharmaceutical research.[1] Its substituted phenyl ring, featuring both a fluorine atom and a nitro group, offers multiple points for synthetic diversification. The fluorine atom can enhance the metabolic stability and pharmacokinetic profile of drug candidates, while the nitro group serves as a versatile precursor to an amine, which can be further functionalized to introduce a wide array of pharmacophores.[1]
The synthesis of this target molecule from methyl 2-fluoro-3-nitrobenzoate presents a classic chemical selectivity problem.[2] The substrate contains two functional groups susceptible to reduction: the methyl ester and the aromatic nitro group. A successful synthesis hinges on employing a reducing agent that can selectively transform the ester into a primary alcohol without affecting the nitro moiety.
Strategic Analysis: Selecting a Chemoselective Reducing Agent
The primary consideration for this synthesis is the choice of reducing agent. The ideal reagent must possess sufficient reactivity to reduce the relatively stable ester group but exhibit a high degree of selectivity to leave the nitro group intact.
The Chemoselectivity Challenge
Standard hydride reducing agents display a range of reactivities. The challenge is to navigate this reactivity spectrum to find an appropriate match for our substrate.
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): As a powerful and non-selective reducing agent, LAH readily reduces both esters and nitro groups to their corresponding alcohols and amines.[3][4][5] Its use in this context would almost certainly lead to a mixture of products, including the undesired amino alcohol, making it unsuitable for this transformation.[6]
-
Sodium Borohydride (NaBH₄): In contrast to LAH, NaBH₄ is a much milder reducing agent. Under standard conditions (e.g., in ethanol or methanol at room temperature), it is generally incapable of reducing esters.[7] While modified protocols exist to enhance its reactivity towards esters—such as using Lewis acid additives (e.g., LiCl, CaCl₂) or high-boiling point solvents—these methods often require harsh conditions and may not be reliably selective.[8][9][10] The nitro group can also be susceptible to reduction by some modified borohydride systems.[11][12]
The Reagent of Choice: Diisobutylaluminium Hydride (DIBAL-H)
Diisobutylaluminium hydride (DIBAL-H) emerges as the superior reagent for this specific transformation. Its unique properties, particularly at low temperatures, allow for precise control over the reduction process.
Causality of Selection: At low temperatures, typically -78 °C, the Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester. This is followed by an intramolecular transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate.[3] This intermediate is the key to the reaction's selectivity and control. It remains stable at -78 °C and does not collapse to release the methoxy group until a hydrolytic workup is performed. This prevents over-reduction. Crucially, under these cryogenic conditions, DIBAL-H does not possess sufficient reactivity to reduce the aromatic nitro group, ensuring excellent chemoselectivity.
Caption: Decision logic for selecting the optimal reducing agent.
Recommended Synthetic Protocol
This protocol is based on a well-documented, high-yield procedure for the target transformation.[13] Adherence to the specified conditions, particularly temperature control and inert atmosphere, is critical for success.
Principle of the Method
The methyl ester of 2-fluoro-3-nitrobenzoic acid is reduced using an excess of DIBAL-H in a non-protic solvent (toluene) at -78 °C. The reaction is subsequently quenched, and the product is isolated via liquid-liquid extraction.
Materials and Reagents
| Component | Formula | M.W. | Moles | Equivalents | Amount |
| Methyl 2-fluoro-3-nitrobenzoate | C₈H₆FNO₄ | 199.14 | 46.3 mmol | 1.0 | 9.22 g |
| DIBAL-H (1.0 M in Toluene) | (i-Bu)₂AlH | 142.22 | 115.7 mmol | ~2.5 | 115.7 mL |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | - | - | 92 mL |
| Methanol | CH₃OH | 32.04 | - | - | (for quench) |
| Saturated Rochelle's Salt Soln. | KNaC₄H₄O₆ | - | - | - | (for quench) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | (for extraction) |
| Saturated Brine | NaCl(aq) | - | - | - | (for washing) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | (for drying) |
Detailed Step-by-Step Procedure
Caption: High-level experimental workflow for the synthesis.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) and anhydrous toluene (92 mL) to a dry three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Slowly add the DIBAL-H solution (115.7 mL of 1.0 M in toluene, 115.7 mmol) dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Progression: Stir the mixture at -78 °C for 30 minutes. After this period, remove the cooling bath and allow the mixture to warm to 0 °C. Maintain stirring at 0 °C for an additional 30 minutes.
-
Quenching: Re-cool the reaction mixture to -78 °C. Cautiously add methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and ethyl acetate. The addition of Rochelle's salt is crucial for complexing the aluminum salts, which facilitates a cleaner workup.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour until the biphasic mixture becomes clear. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.[13]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the final product.[13]
Safety and Handling Precautions
-
DIBAL-H: Diisobutylaluminium hydride is pyrophoric and reacts violently with water and other protic solvents. It must be handled under a strict inert atmosphere using oven-dried glassware and proper syringe techniques.
-
Solvents: Toluene and ethyl acetate are flammable. All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.
-
Quenching: The quenching process is highly exothermic. It must be performed at low temperatures with slow, careful addition of the quenching agents to control the release of heat and hydrogen gas.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and appropriate chemical-resistant gloves, is mandatory throughout the procedure.
Product Characterization
Expected Outcome
The procedure is reported to yield this compound as a brown oil with a high yield of approximately 95% (7.52 g based on the described scale).[13]
Spectroscopic Confirmation
The identity and purity of the product should be confirmed by ¹H NMR spectroscopy. The expected signals are consistent with the literature values.[13]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 | m | 1H | Ar-H |
| 7.84 | t | 1H | Ar-H |
| 7.31 | t | 1H | Ar-H |
| 4.87 | s | 2H | -CH₂ OH |
Spectra recorded in CDCl₃.
Mechanistic Discussion
The success of this synthesis is rooted in the reaction mechanism of DIBAL-H with esters at low temperatures.
Caption: Key stages of the ester reduction by DIBAL-H.
-
Coordination: The Lewis acidic aluminum atom of DIBAL-H coordinates with the electron-rich carbonyl oxygen of the methyl ester. This step activates the carbonyl group, making it more electrophilic.
-
Hydride Transfer: A hydride ion (H⁻) is transferred from the aluminum to the activated carbonyl carbon. This nucleophilic attack results in the formation of a tetrahedral alkoxy-aluminate complex.
-
Stabilization: At -78 °C, this tetrahedral intermediate is remarkably stable. The negative charge on the oxygen is stabilized by the aluminum, and there is insufficient thermal energy for the elimination of the methoxide (⁻OCH₃) group. This stability is the cornerstone of the reaction's controllability.
-
Hydrolysis: During the aqueous workup (quench), the intermediate is hydrolyzed. Protic sources protonate the oxygen atoms, breaking the O-Al bonds and leading to the formation of the final primary alcohol product, this compound, and aluminum byproducts.
Conclusion
The synthesis of this compound from methyl 2-fluoro-3-nitrobenzoate is most effectively and selectively achieved through reduction with Diisobutylaluminium hydride at low temperatures. This method directly addresses the inherent chemoselectivity challenge by leveraging the formation of a stable tetrahedral intermediate that prevents the undesired reduction of the aromatic nitro group. The provided protocol, which yields the target compound in high purity and yield, represents a robust and reliable procedure for researchers in pharmaceutical and materials science. Mastery of the critical parameters, especially temperature control and inert atmosphere techniques, is paramount for reproducible success.
References
- 1. nbinno.com [nbinno.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. davuniversity.org [davuniversity.org]
- 4. youtube.com [youtube.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. US2765346A - Alcohols by borohydride reduction of - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 12. d-nb.info [d-nb.info]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of (2-Fluoro-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for the compound (2-Fluoro-3-nitrophenyl)methanol (CAS No. 946126-95-0). As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization. This document presents an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental ¹H NMR data is available and robustly analyzed, this guide also furnishes high-quality predicted ¹³C NMR, IR, and MS data, generated using established computational methods and spectral databases, to provide a comprehensive characterization. The methodologies for data acquisition and the rationale behind spectral interpretation are discussed, offering field-proven insights for researchers.
Introduction
This compound is a substituted benzyl alcohol derivative of significant interest in organic synthesis. The presence of a fluorine atom, a nitro group, and a hydroxymethyl group on the aromatic ring imparts unique reactivity and potential for diverse chemical transformations. Accurate structural elucidation is the cornerstone of its application in drug discovery and materials science. This guide serves as an authoritative reference for the spectroscopic properties of this molecule, ensuring confidence in its identity and purity for downstream applications.
The molecular structure of this compound is presented below:
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Experimental Data:
The experimental ¹H NMR data for this compound was obtained in deuterochloroform (CDCl₃) at 400 MHz.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | m | 1H | Ar-H |
| 7.84 | t | 1H | Ar-H |
| 7.31 | t | 1H | Ar-H |
| 4.87 | s | 2H | -CH₂ OH |
Interpretation:
-
Aromatic Region (δ 7.0-8.0 ppm): The three signals in the aromatic region, integrating to one proton each, are consistent with the three protons on the substituted benzene ring. The complex multiplicity (multiplet and triplets) arises from the coupling between these protons and with the fluorine atom.
-
Aliphatic Region (δ 4.87 ppm): The singlet at 4.87 ppm, integrating to two protons, is characteristic of the benzylic protons of the -CH₂OH group. The singlet nature of this peak indicates no adjacent protons, which is consistent with its position next to the aromatic ring and the hydroxyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments.
Predicted Data:
| Predicted Chemical Shift (δ) ppm | Assignment |
| 152.5 (d, J ≈ 250 Hz) | C -F |
| 140.1 | C -NO₂ |
| 135.4 | Ar-C |
| 128.9 | Ar-C |
| 125.3 | Ar-C |
| 118.6 (d, J ≈ 20 Hz) | Ar-C |
| 60.7 | -C H₂OH |
Interpretation:
-
Aromatic Region (δ 110-160 ppm): Six distinct signals are predicted in the aromatic region, corresponding to the six carbons of the benzene ring. The carbon directly attached to the highly electronegative fluorine atom is expected to have a large chemical shift and exhibit a significant carbon-fluorine coupling constant (¹JCF). The carbon attached to the nitro group will also be deshielded. The remaining aromatic carbons will have chemical shifts influenced by the substituents.
-
Aliphatic Region (δ 60.7 ppm): A single peak is predicted in the aliphatic region for the benzylic carbon of the -CH₂OH group. Its chemical shift is influenced by the electron-withdrawing aromatic ring and the adjacent oxygen atom.
Figure 2: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted Data:
The following are the predicted characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂) |
| 1530-1500 | Strong | N-O asymmetric stretch (nitro) |
| 1350-1330 | Strong | N-O symmetric stretch (nitro) |
| 1250-1000 | Strong | C-O stretch (alcohol) |
| 1200-1100 | Strong | C-F stretch |
Interpretation:
-
O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.
-
N-O Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1530-1500 cm⁻¹ and a symmetric stretch around 1350-1330 cm⁻¹.
-
C-O and C-F Stretches: Strong absorptions corresponding to the C-O stretch of the primary alcohol and the C-F stretch are expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Data:
The predicted mass spectrum would be obtained using electron ionization (EI).
| m/z | Predicted Relative Intensity | Assignment |
| 171 | High | [M]⁺ (Molecular Ion) |
| 154 | Moderate | [M - OH]⁺ |
| 141 | Moderate | [M - NO]⁺ |
| 125 | High | [M - NO₂]⁺ |
| 123 | Moderate | [M - H₂O - F]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at an m/z of 171, corresponding to the molecular weight of the compound (C₇H₆FNO₃).
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of a nitroaromatic compound and a benzyl alcohol. Common fragmentation pathways include the loss of the hydroxyl group (-OH), the nitro group (-NO₂), and a neutral molecule of nitric oxide (-NO). Further fragmentation of the resulting ions would lead to the other observed peaks.
Figure 3: Predicted fragmentation pathway in mass spectrometry.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Tube Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: As the compound is an oil, a thin film can be prepared by placing a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a comprehensive spectroscopic characterization of this compound. The combination of experimental ¹H NMR data and high-quality predicted ¹³C NMR, IR, and MS data offers a robust and reliable reference for researchers. The detailed interpretation of the spectra and the provided experimental protocols will aid in the confident identification and quality assessment of this important chemical intermediate, thereby facilitating its application in research and development.
References
A Technical Guide to the Solubility of (2-Fluoro-3-nitrophenyl)methanol in Common Organic Solvents for Drug Development Applications
Executive Summary
The journey of a new chemical entity (NCE) from the laboratory to a life-saving therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of late-stage failures.[1][2][3] This technical guide provides a comprehensive framework for understanding and evaluating the solubility of (2-Fluoro-3-nitrophenyl)methanol, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a robust experimental protocol for its quantitative determination, and discuss the critical implications of these findings for drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the formulation and delivery of therapeutics derived from this compound.
The Critical Role of Solubility in Pharmaceutical Development
Solubility is a fundamental physicochemical property that dictates a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1][3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[3] Similarly, in the manufacturing of parenteral dosage forms, the ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent at a desired concentration is paramount. Early and accurate assessment of a compound's solubility profile can mitigate the risk of costly late-stage failures and guide the selection of appropriate formulation strategies to enhance bioavailability.[2][4]
Physicochemical Properties and Predicted Solubility of this compound
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a function of polarity, hydrogen bonding capability, and molecular size.[5][6][7] A thorough understanding of the molecular structure of this compound is therefore essential to predict its solubility in various organic solvents.
This compound is a substituted benzyl alcohol.[8][9] Key structural features influencing its solubility include:
-
The Phenyl Ring: The aromatic ring is inherently nonpolar and will favor interactions with nonpolar solvents.
-
The Hydroxymethyl Group (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (via the oxygen lone pairs).[10] This functional group will promote solubility in polar, protic solvents.
-
The Fluoro Group (-F): The high electronegativity of fluorine introduces a dipole moment, increasing the overall polarity of the molecule.
-
The Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. The oxygen atoms can act as hydrogen bond acceptors.
Based on these structural features, we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding.
-
Moderate Solubility: Likely in solvents of intermediate polarity (e.g., dichloromethane).
-
Low Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) where the polar functional groups cannot be effectively solvated.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation development. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][5]
Proposed Experimental Protocol: Shake-Flask Method
This protocol outlines the steps for determining the solubility of this compound in a range of common organic solvents.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of dilutions of the filtered supernatant with the respective solvent.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L.
-
Visualizing the Experimental Workflow
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. manavchem.com [manavchem.com]
- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Chemical Reactivity Profile of (2-Fluoro-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
(2-Fluoro-3-nitrophenyl)methanol emerges as a pivotal intermediate in the landscape of medicinal chemistry and synthetic organic chemistry. Its unique trifunctionalized aromatic scaffold, featuring a reactive benzylic alcohol, a synthetically versatile nitro group, and a strategically positioned fluorine atom, offers a rich platform for molecular elaboration. The interplay of these functional groups, particularly the electronic activation conferred by the nitro group upon the fluorine atom for nucleophilic aromatic substitution, underpins its value as a precursor to a diverse array of complex molecules, including pharmaceutically relevant heterocycles. This guide provides a comprehensive technical overview of the synthesis and chemical reactivity of this compound, offering field-proven insights and detailed experimental protocols for its key transformations.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the selective reduction of a more oxidized precursor, typically the corresponding benzoic acid or its ester derivative. A widely adopted method is the reduction of methyl 2-fluoro-3-nitrobenzoate with diisobutylaluminium hydride (DIBAL-H).[1] This approach is favored for its high yield and selectivity, minimizing over-reduction to the toluene derivative.
Experimental Protocol: Synthesis via Reduction of Methyl 2-fluoro-3-nitrobenzoate
Causality Behind Experimental Choices: The choice of DIBAL-H as the reducing agent is critical. At low temperatures, it selectively reduces the ester to the aldehyde, which is then further reduced in situ to the primary alcohol. This two-step reduction in a single pot is highly efficient. The low temperature (-78 °C) is crucial to control the reactivity of the organoaluminum reagent and prevent side reactions. The use of Rochelle's salt in the workup is to chelate the aluminum salts, facilitating their removal from the organic phase.
Step-by-Step Methodology:
-
Reaction Setup: A solution of methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous toluene (approximately 5 mL per gram of ester) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: A 1.0 M solution of DIBAL-H in toluene (2.5 eq) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is cooled back to -78 °C, and methanol is slowly added to quench the excess DIBAL-H. This is followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and ethyl acetate.
-
Workup: The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a brown oil, which can be used in subsequent steps without further purification.[1]
Chemical Reactivity Profile
The chemical reactivity of this compound is dictated by its three key functional groups: the benzylic alcohol, the nitro group, and the fluorinated aromatic ring.
Reactions of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This makes the fluorine atom an excellent leaving group in SNAr reactions. This reactivity is a cornerstone of the utility of this compound in the synthesis of substituted aromatic compounds.
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial nucleophilic attack, which is the rate-determining step.[2]
Typical Nucleophiles and Reaction Conditions:
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amines | Primary or secondary amines | 2-Amino-3-nitrobenzyl alcohol derivatives | Polar aprotic solvent (DMF, DMSO), base (K2CO3, Et3N), room temperature to moderate heating.[3] |
| Alkoxides | Sodium methoxide | 2-Methoxy-3-nitrobenzyl alcohol | Anhydrous alcohol, room temperature. |
| Thiolates | Sodium thiophenoxide | 2-(Phenylthio)-3-nitrobenzyl alcohol | Polar aprotic solvent (DMF), room temperature. |
Experimental Protocol: SNAr with a Primary Amine
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram of the SNAr Reaction Workflow:
Caption: A typical workflow for the nucleophilic aromatic substitution of this compound with an amine.
Reactions of the Nitro Group: Reduction to an Aniline
The nitro group of this compound can be readily reduced to the corresponding aniline, (2-Fluoro-3-aminophenyl)methanol. This transformation is a critical step in the synthesis of many heterocyclic compounds, most notably quinazolines. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.
Common Reduction Methods:
| Reducing Agent | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H2 gas, Pd/C or PtO2 catalyst, solvent (EtOH, MeOH) | Clean reaction, high yield. | May reduce other functional groups (e.g., alkenes, alkynes). Requires specialized equipment for handling hydrogen gas. |
| Tin(II) Chloride (SnCl2) | SnCl2·2H2O, EtOH, reflux | Good for substrates with reducible functional groups that are sensitive to catalytic hydrogenation.[4][5] | Requires stoichiometric amounts of the reagent, and the tin byproducts can be difficult to remove. |
| Iron in Acetic Acid | Fe powder, acetic acid | Inexpensive and effective. | Can sometimes lead to the formation of iron complexes with the product, complicating purification. |
Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Reagent: Add tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into ice water. Basify the solution with saturated sodium bicarbonate or sodium hydroxide to precipitate tin salts.
-
Extraction and Purification: Filter the mixture through Celite and extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired (2-Fluoro-3-aminophenyl)methanol.
Diagram of Nitro Group Reduction:
References
(2-Fluoro-3-nitrophenyl)methanol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
(2-Fluoro-3-nitrophenyl)methanol, with CAS number 946126-95-0, is a fluorinated nitroaromatic compound that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its strategic placement of fluoro and nitro groups on the phenyl ring offers medicinal chemists a versatile scaffold for constructing molecules with enhanced pharmacological properties. The presence of the fluorine atom can improve metabolic stability, bioavailability, and binding affinity of a drug molecule, while the nitro group serves as a synthetic handle for further chemical transformations, such as reduction to an amine.[1] This guide provides an in-depth overview of the commercial availability, synthesis, analysis, and applications of this compound, tailored for researchers and professionals in the field of drug discovery and development.
Commercial Availability and Procurement
A reliable supply of starting materials is paramount for any research and development program. This compound is available from a variety of commercial suppliers, catering to needs ranging from laboratory-scale research to bulk manufacturing. When selecting a supplier, it is crucial to consider not only the price but also the purity, available documentation (Certificate of Analysis, SDS), and lead times.
Below is a comparative table of representative commercial suppliers for this compound (CAS: 946126-95-0):
| Supplier | Product Number | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | SY3H3249F727 | 95% | Inquire | Provides MSDS with hazard and handling information.[3][4] |
| Apollo Scientific | PC501174 | ≥95% | 250mg, 1g, 5g | Offers detailed health and safety information.[5] |
| Alachem Co., Ltd. | 4S9519 | Inquire | R&D to industrial scale | Provides COA, SDS, and route of synthesis upon request.[1] |
| Capot Chemical | 4928 | Inquire | Inquire | Provides basic chemical properties and identifiers.[6] |
| Allfluoro | AF12319 | Inquire | Inquire | Lists basic molecular information.[2] |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information. For researchers requiring bulk quantities, many suppliers, such as ChemUniverse, offer options for requesting bulk quotes.[7][8]
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved through the reduction of a corresponding benzoic acid ester, such as methyl 2-fluoro-3-nitrobenzoate.[9] A widely employed and efficient method utilizes Diisobutylaluminum hydride (DIBAL-H) as the reducing agent.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:[9]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-fluoro-3-nitrobenzoate (1 equivalent) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add a solution of DIBAL-H (typically 1.0 M in toluene, ~2.5 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to -78 °C and slowly add methanol to quench the excess DIBAL-H.
-
Workup: To the cooled reaction mixture, sequentially add a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) and ethyl acetate.
-
Extraction: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to yield this compound as a brown oil.[9]
Causality Behind Experimental Choices
-
DIBAL-H as the Reducing Agent: DIBAL-H is a powerful yet sterically hindered reducing agent. This bulkiness is key to its ability to selectively reduce esters to aldehydes at low temperatures. However, with an excess of the reagent and/or at higher temperatures, it can further reduce the aldehyde to the primary alcohol, as is the objective in this synthesis.
-
Low-Temperature Control: Maintaining a low temperature (-78 °C) is critical during the addition of DIBAL-H to control the reactivity and prevent over-reduction or side reactions.
-
Role of Rochelle Salt in Workup: The workup with Rochelle salt is a crucial step. DIBAL-H reactions can form gelatinous aluminum salt byproducts upon quenching with water, which can complicate the extraction process. Rochelle salt is a chelating agent that complexes with the aluminum salts, keeping them in the aqueous layer and facilitating a clean separation of the organic and aqueous phases.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized or purchased this compound. The following techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. For this compound, the expected signals include multiplets for the aromatic protons and a singlet for the benzylic methylene protons. A representative ¹H NMR spectrum in CDCl₃ shows peaks at approximately δ 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), and 4.87 (s, 2H).[9]
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical HPLC analysis might show a retention time of around 7.52 minutes, though this is highly dependent on the specific conditions (column, mobile phase, flow rate).[9]
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the molecular weight and fragmentation pattern of the compound. For isomers like (2-Fluoro-5-nitrophenyl)methanol, a top peak at m/z 125 has been observed.[11] Analysis of methanol, a potential solvent residue, can be performed by GC-MS, often after derivatization.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Often available from suppliers like BLD Pharm, this technique provides molecular weight confirmation.[13]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule. Expected peaks would include those for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene group, the N-O stretches of the nitro group, and the C-F stretch.[10]
Applications in Drug Discovery and Development
The utility of this compound lies in its role as a versatile intermediate for the synthesis of pharmacologically active molecules. The strategic positioning of the fluoro and nitro groups allows for the introduction of this moiety into larger, more complex structures.
A significant application of this and structurally related compounds is in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors, a class of targeted cancer therapies. For example, the structure of the FLT3 inhibitor Quizartinib, used in the treatment of acute myeloid leukemia (AML), contains a substituted aniline moiety that can be derived from precursors similar to this compound.[14][15][16][17][18]
The general synthetic strategy involves the reduction of the nitro group to an amine, which can then be further functionalized. The fluorine atom is often retained in the final drug molecule to enhance its pharmacokinetic properties.
Caption: Role of this compound in a drug development pipeline.
Safety, Handling, and Storage
As a laboratory chemical, this compound and its precursors and solvents require careful handling to minimize risk.
Hazard Identification
Based on data for the target compound and its isomers, the following hazards are identified:[3][5][19]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Safety Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. Some suppliers recommend storage at room temperature, while others suggest storage under an inert atmosphere.[3][20]
-
Stability: The compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents.
The solvents used in its synthesis, such as methanol, are highly flammable and toxic.[21] All handling should be performed in accordance with established laboratory safety protocols.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of pharmaceutical research. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible starting material for drug discovery programs. A thorough understanding of its chemical properties, analytical characterization, and safe handling procedures is essential for its effective and responsible use in the laboratory. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like this compound in enabling the synthesis of next-generation medicines is set to increase.
References
- 1. 946126-95-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. 2-Fluoro-3-nitrobenzyl alcohol,946126-95-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 3. This compound | 946126-95-0 [sigmaaldrich.com]
- 4. This compound | 946126-95-0 [sigmaaldrich.com]
- 5. 946126-95-0 Cas No. | 2-Fluoro-3-nitrobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 6. 946126-95-0 | 2-Fluoro-3-nitrobenzyl alcohol - Capot Chemical [capotchem.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound | MDPI [mdpi.com]
- 13. 1214323-11-1|(3-Fluoro-2-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 14. Synthesis of Quizartinib [cjph.com.cn]
- 15. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. calpaclab.com [calpaclab.com]
- 21. methanex.com [methanex.com]
Methodological & Application
Application Notes: (2-Fluoro-3-nitrophenyl)methanol as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Versatility
(2-Fluoro-3-nitrophenyl)methanol is a trifunctional aromatic building block poised for significant application in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its strategic arrangement of a primary alcohol, a nitro group, and a fluorine atom on a benzene ring provides a powerful toolkit for molecular elaboration. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aryl system for specific transformations, while the hydroxymethyl group offers a reliable handle for elongation and functionalization. This guide provides an in-depth exploration of the reactivity of this intermediate, complete with field-proven protocols and the scientific rationale behind its application.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 946126-95-0 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Appearance | Brown oil | [1] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H) | [1] |
Part 1: Synthesis of the Intermediate
The reliable preparation of this compound is paramount for its use in multi-step synthesis. A high-yielding and robust method involves the selective reduction of the corresponding methyl ester, methyl 2-fluoro-3-nitrobenzoate.
Causality of Reagent Choice: Diisobutylaluminium hydride (DIBAL-H) is the reducing agent of choice for this transformation. At low temperatures (-78 °C), DIBAL-H effectively reduces esters to aldehydes. By allowing the reaction to warm slightly and using an excess of the reagent, the reduction proceeds to the primary alcohol. This method is highly chemoselective, leaving the nitro group and the aryl fluoride untouched, which would be susceptible to reduction by other powerful reagents like lithium aluminum hydride. The use of Rochelle's salt (potassium sodium tartrate) during the workup is a classic technique to chelate aluminum salts, preventing the formation of emulsions and simplifying the extraction process.
Caption: Synthesis of this compound via DIBAL-H reduction.
Protocol 1: Preparation of this compound[1]
Materials:
-
Methyl 2-fluoro-3-nitrobenzoate (1 eq)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene (2.5 eq)
-
Toluene, anhydrous
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 2-fluoro-3-nitrobenzoate (e.g., 9.22 g, 46.3 mmol) in anhydrous toluene (92 mL) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (115.7 mL, 115.7 mmol) dropwise via a syringe or addition funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the mixture to warm to 0 °C and continue stirring for an additional 30 minutes.
-
Re-cool the reaction to -78 °C and carefully quench by the sequential, dropwise addition of methanol, followed by a saturated Rochelle's salt solution, and finally ethyl acetate.
-
Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously for 1 hour to break up any gelatinous precipitates.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a brown oil (Expected yield: ~95%). The product can be used in the next step without further purification or purified by column chromatography if necessary.
Part 2: Applications in Synthetic Transformations
This compound serves as a launchpad for a variety of chemical modifications, enabling the synthesis of more complex molecules. The three primary handles for transformation are the alcohol, the nitro group, and the fluorine atom.
Caption: Key synthetic pathways from this compound.
Application 1: Oxidation to 2-Fluoro-3-nitrobenzaldehyde
The primary alcohol can be selectively oxidized to the corresponding aldehyde, a crucial functional group for reactions such as Wittig olefination, reductive amination, and the formation of imines or heterocycles.
Scientific Rationale: Mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are ideal as they prevent over-oxidation to the carboxylic acid.[2] Photochemical methods using catalysts like Eosin Y with O₂ as the oxidant also offer a green and efficient alternative.[3][4] The resulting aldehyde is a valuable intermediate; for instance, analogous nitrobenzaldehydes are used in the synthesis of pharmacologically active compounds like ergoline derivatives.[5]
Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)
Materials:
-
This compound (1 eq)
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Silica gel
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Add PCC (1.5 eq) to a suspension of silica gel in anhydrous DCM in a round-bottom flask.
-
Dissolve this compound (1 eq) in anhydrous DCM and add it to the PCC suspension in a single portion.
-
Stir the mixture at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Fluoro-3-nitrobenzaldehyde. Purify by column chromatography (e.g., using a hexane/ethyl acetate gradient).
Application 2: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom is activated for displacement by the powerful electron-withdrawing effect of the ortho-nitro group. This makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] A nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate (a Meisenheimer complex). The negative charge is effectively delocalized onto the nitro group.[7][8] In the second, faster step, the fluoride ion is ejected, restoring aromaticity. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[9] This often makes fluorine a better leaving group than other halogens in SNAr contexts.[8][9]
Protocol 3: General Procedure for SNAr with an Amine Nucleophile
Materials:
-
This compound (1 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)
-
A suitable base (e.g., K₂CO₃, Et₃N) (2-3 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq) in the chosen solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃) and the amine nucleophile (1.1 eq).
-
Heat the reaction mixture (e.g., to 80-120 °C) and stir. Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography or recrystallization.
Application 3: Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine, yielding (3-amino-2-fluorophenyl)methanol. This transformation is fundamental in drug discovery, as aromatic amines are precursors to a vast number of heterocyclic scaffolds and can participate in amide bond formations.
Rationale for Method Selection: Several methods are effective for nitro group reduction.[10][11][12]
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and efficient method but may not be suitable if other reducible functional groups (e.g., alkynes, alkenes) are present.[13]
-
Metal/Acid Reduction (SnCl₂, Fe/HCl): Tin(II) chloride in an acidic medium is a classic, robust, and highly chemoselective method that tolerates many other functional groups.[10][13] It is often preferred in laboratory settings for its reliability.
Protocol 4: Nitro Group Reduction using Tin(II) Chloride[10]
Materials:
-
This compound (1 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O (4-5 eq) to the solution.
-
Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction by TLC until the starting material has been completely consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize by slowly adding a saturated NaHCO₃ solution until the pH is ~8. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (3-amino-2-fluorophenyl)methanol.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (2-Methyl-3-nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Oxidation of (2-Fluoro-3-nitrophenyl)methanol
Introduction: Strategic Importance of 2-Fluoro-3-nitrobenzaldehyde in Synthetic Chemistry
(2-Fluoro-3-nitrophenyl)methanol is a key starting material for the synthesis of 2-fluoro-3-nitrobenzaldehyde. This aldehyde is a valuable intermediate in the development of novel pharmaceuticals and other fine chemicals. The presence of the ortho-fluoro and meta-nitro substituents on the phenyl ring creates a unique electronic environment that can be leveraged to build molecular complexity and impart desirable biological activity. For instance, fluorinated and nitrated aromatic compounds are scaffolds of interest in the design of kinase inhibitors and antimicrobial agents.[1] The selective oxidation of the benzylic alcohol to the corresponding aldehyde is a critical transformation in the synthetic pathways leading to these advanced molecules. This document provides a detailed guide for researchers on the effective oxidation of this compound, with a focus on practical protocols and the underlying chemical principles.
Chemical Landscape: The Influence of Fluoro and Nitro Substituents
The oxidation of a benzylic alcohol is significantly influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, both the fluorine and the nitro group are electron-withdrawing. This electronic deficit at the benzylic carbon can affect the rate and efficiency of the oxidation reaction. Some oxidizing agents that are highly effective for electron-rich benzylic alcohols may be sluggish or ineffective for this substrate. Therefore, the choice of the oxidizing agent is paramount for a successful and high-yielding conversion to 2-fluoro-3-nitrobenzaldehyde.
Recommended Oxidation Methodologies
Based on extensive literature review and in-house expertise, two primary methods are recommended for the oxidation of this compound: Swern oxidation and oxidation with activated manganese dioxide (MnO₂). These methods are known for their mild reaction conditions and compatibility with a wide range of functional groups, including the nitro group.
Method 1: Swern Oxidation
The Swern oxidation is a reliable method for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1][2][3] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.
Mechanism of Swern Oxidation:
The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination reaction mediated by a hindered base, typically triethylamine (TEA), to yield the aldehyde, dimethyl sulfide, and triethylammonium salt.[2]
Experimental Workflow for Swern Oxidation
Caption: Workflow for the Swern oxidation of this compound.
Detailed Protocol for Swern Oxidation:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add oxalyl chloride (1.5 eq.) dissolved in anhydrous dichloromethane (DCM) (0.2 M).
-
Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (2.2 eq.) in anhydrous DCM dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Addition of Alcohol: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20 minutes. Stir for an additional 45 minutes at -78 °C.
-
Base Addition and Reaction Completion: Add triethylamine (5.0 eq.) dropwise to the suspension over 10 minutes. After the addition is complete, stir the reaction mixture at -78 °C for 15 minutes, and then allow it to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-fluoro-3-nitrobenzaldehyde.
Method 2: Activated Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols.[4] The reaction is heterogeneous and typically requires an excess of the reagent. The activity of MnO₂ can vary depending on its method of preparation.[4]
Mechanism of MnO₂ Oxidation:
The oxidation with MnO₂ is believed to proceed via a radical mechanism on the surface of the solid reagent. The alcohol adsorbs onto the MnO₂ surface, followed by a homolytic cleavage of the C-H and O-H bonds to form the aldehyde and reduced manganese species.[4]
Experimental Workflow for MnO₂ Oxidation
Caption: Workflow for the MnO₂ oxidation of this compound.
Detailed Protocol for MnO₂ Oxidation:
-
Preparation: To a round-bottom flask containing a solution of this compound (1.0 eq.) in dichloromethane (DCM) or chloroform (0.1 M), add activated manganese dioxide (10-15 eq.) in one portion.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating to reflux may be required.
-
Work-up: Upon completion of the reaction (disappearance of the starting material by TLC), cool the mixture to room temperature.
-
Filtration: Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-fluoro-3-nitrobenzaldehyde.
Comparative Data and Expected Outcomes
The choice between Swern oxidation and MnO₂ oxidation may depend on the scale of the reaction, available equipment, and desired purity profile.
| Parameter | Swern Oxidation | Activated MnO₂ Oxidation |
| Typical Yield | 85-95% | 70-90% |
| Reaction Time | 2-4 hours | 4-24 hours |
| Temperature | -78 °C to room temperature | Room temperature to reflux |
| Reagent Stoichiometry | Near stoichiometric | Large excess of MnO₂ |
| Work-up | Aqueous work-up and extraction | Filtration |
| Byproducts | Dimethyl sulfide (malodorous) | Reduced manganese species |
| Substrate Scope | Broad | Selective for benzylic/allylic alcohols |
Characterization of 2-Fluoro-3-nitrobenzaldehyde
The final product, 2-fluoro-3-nitrobenzaldehyde, can be characterized by standard analytical techniques.
-
Appearance: Pale yellow solid.
-
Molecular Formula: C₇H₄FNO₃[5]
-
Molecular Weight: 169.11 g/mol [5]
-
¹H NMR (CDCl₃): Expect signals for the aldehydic proton (singlet, ~10 ppm) and three aromatic protons with characteristic splitting patterns due to fluorine-proton and proton-proton coupling.
-
¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~190 ppm) and aromatic carbons, with C-F coupling constants.
-
IR (KBr): Characteristic absorptions for the aldehyde C=O stretch (~1700 cm⁻¹), C-F stretch, and N-O stretches of the nitro group.
Troubleshooting and Expert Insights
-
Incomplete Reaction: With MnO₂ oxidation, if the reaction stalls, adding a fresh portion of activated MnO₂ can help drive it to completion. For Swern oxidation, ensure all reagents and solvents are anhydrous, as water will quench the reactive intermediate.
-
Over-oxidation: While Swern and MnO₂ oxidations are generally selective for the aldehyde, prolonged reaction times or elevated temperatures, especially with MnO₂, could potentially lead to side reactions.
-
Purification Challenges: The polarity of 2-fluoro-3-nitrobenzaldehyde is similar to its corresponding alcohol. Careful selection of the eluent system for column chromatography is crucial for achieving good separation. A shallow gradient of a polar solvent in a non-polar solvent is recommended.
Safety Precautions
-
Oxalyl chloride is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Handle with care.
-
Manganese dioxide is a strong oxidizing agent. Avoid contact with combustible materials.
-
The Swern oxidation can generate carbon monoxide gas. Ensure adequate ventilation.
Conclusion
The oxidation of this compound to 2-fluoro-3-nitrobenzaldehyde is a key synthetic step that can be achieved efficiently using either Swern oxidation or activated manganese dioxide. The choice of method will depend on the specific requirements of the researcher and the scale of the synthesis. By following the detailed protocols and considering the expert insights provided in these application notes, chemists can confidently perform this important transformation and access the valuable 2-fluoro-3-nitrobenzaldehyde intermediate for their research and development endeavors.
References
The Strategic Role of (2-Fluoro-3-nitrophenyl)methanol in the Synthesis of Advanced Heterocyclic Scaffolds
For Immediate Release
Introduction: The Significance of Fluorinated and Nitrated Heterocycles
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of FDA-approved drugs featuring these structural motifs.[1][2] The strategic incorporation of fluorine atoms and nitro groups into these scaffolds can profoundly influence their physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby aiding in cell membrane permeability.[3] The nitro group, a strong electron-withdrawing group, not only serves as a key pharmacophore in certain drug classes but also acts as a versatile synthetic handle for further functionalization, most notably through its reduction to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocyles.
(2-Fluoro-3-nitrophenyl)methanol emerges as a valuable starting material in this context, providing a convergent entry point to a variety of fluorinated and nitrated heterocyclic systems. This guide will provide an in-depth exploration of its application, focusing on a key synthetic strategy: its oxidation to the corresponding aldehyde and subsequent elaboration into quinoline derivatives through a domino nitro reduction-Friedländer annulation.
Synthetic Pathways and Core Concepts
The primary synthetic utility of this compound lies in its transformation into more reactive intermediates that can undergo cyclization. The two most common pathways involve:
-
Oxidation to 2-Fluoro-3-nitrobenzaldehyde: This conversion creates an electrophilic center that can participate in condensation reactions, such as the Friedländer synthesis, to form quinolines.
-
Conversion to 2-Fluoro-3-nitrobenzyl Halides: Halogenation of the benzylic alcohol provides an electrophile suitable for substitution reactions with various nucleophiles, opening pathways to other heterocyclic systems.
This guide will focus on the first pathway, as it leads to the medicinally significant quinoline core. The overarching synthetic workflow is depicted below:
Caption: A general workflow for the synthesis of substituted 8-fluoro-7-nitroquinolines from this compound.
Experimental Protocols
Synthesis of this compound
While commercially available, this compound can also be synthesized in high yield from methyl 2-fluoro-3-nitrobenzoate.
Reaction Scheme:
References
Synthetic Pathways from (2-Fluoro-3-nitrophenyl)methanol: A Guide for Medicinal Chemistry and Drug Discovery
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of novel derivatives from the versatile building block, (2-Fluoro-3-nitrophenyl)methanol. The strategic placement of the fluoro, nitro, and hydroxymethyl groups on the phenyl ring offers a rich platform for a variety of chemical transformations, enabling the creation of diverse molecular architectures for screening in drug discovery programs. This document outlines key synthetic strategies, including oxidation of the benzylic alcohol, reduction of the nitro group, and derivatization of the hydroxyl group, complete with detailed experimental protocols and mechanistic insights.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its trifunctional nature. The electron-withdrawing properties of the nitro and fluoro groups influence the reactivity of the aromatic ring and the benzylic alcohol, while the nitro group itself can be readily converted to a versatile amino group.[1][2] The hydroxyl group provides a handle for etherification and esterification reactions. This combination of functionalities allows for the systematic exploration of chemical space around a core scaffold, a key strategy in the development of new therapeutic agents. This guide will detail reliable methods for the selective transformation of each of these functional groups.
Core Synthetic Transformations
The synthetic utility of this compound can be primarily exploited through three key transformations:
-
Oxidation of the Benzylic Alcohol: Selective oxidation of the primary alcohol to the corresponding aldehyde, 2-fluoro-3-nitrobenzaldehyde, provides a crucial intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive aminations and Wittig reactions.
-
Reduction of the Nitro Group: The conversion of the nitro group to an aniline derivative, (3-amino-2-fluorophenyl)methanol, opens up a vast array of synthetic possibilities, including amide bond formation, sulfonylation, and diazotization reactions.[1][3][4] This transformation dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group.[2]
-
Derivatization of the Hydroxyl Group: The hydroxyl moiety can be readily converted into ethers and esters, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).
These transformations can be performed individually or in sequence to generate a library of diverse compounds.
Experimental Protocols
Protocol 1: Selective Oxidation of this compound to 2-Fluoro-3-nitrobenzaldehyde
The selective oxidation of primary benzyl alcohols to aldehydes is a cornerstone of organic synthesis.[5][6][7][8][9] While numerous methods exist, a mild and efficient approach utilizes ferric nitrate in a non-aqueous solvent.[8]
Materials:
-
This compound
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in 1,4-dioxane, add ferric nitrate nonahydrate (1.5 eq).
-
Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-fluoro-3-nitrobenzaldehyde.
Causality: Ferric nitrate serves as a mild oxidizing agent, and the reaction proceeds with high selectivity for the benzylic alcohol, minimizing over-oxidation to the carboxylic acid.[8] The use of 1,4-dioxane as a solvent is crucial for the solubility of both the starting material and the reagent.
Protocol 2: Reduction of the Nitro Group to an Amine
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[1][4] A robust and widely applicable method involves the use of tin(II) chloride dihydrate in an alcoholic solvent.[4]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3-amino-2-fluorophenyl)methanol.
-
The product can be purified further by crystallization or column chromatography if necessary.
Causality: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups, offering good functional group tolerance.[4] The reaction is typically carried out in an acidic or neutral medium, and the workup involves basification to liberate the free amine.
Protocol 3: O-Alkylation (Ether Synthesis)
The conversion of the benzylic alcohol to an ether can be achieved under mild conditions using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol.[10] This method is chemoselective for benzylic alcohols.[10]
Materials:
-
This compound
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 2,4,6-trichloro-1,3,5-triazine (1.0 eq).
-
Add dimethyl sulfoxide (1.0 eq) portionwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired methyl ether.
Causality: This reaction proceeds via the formation of a reactive intermediate from TCT and DMSO, which then activates the benzylic alcohol for nucleophilic attack by methanol.[10] The method is particularly advantageous for its chemoselectivity towards benzylic alcohols over other types of alcohols.[10]
Data Summary
| Starting Material | Product | Transformation | Key Reagents |
| This compound | 2-Fluoro-3-nitrobenzaldehyde | Oxidation | Fe(NO₃)₃·9H₂O |
| This compound | (3-Amino-2-fluorophenyl)methanol | Nitro Reduction | SnCl₂·2H₂O |
| This compound | 1-(Fluoromethyl)-2-methoxy-3-nitrobenzene | O-Alkylation | TCT, DMSO, Methanol |
Workflow Visualization
Caption: Synthetic routes from this compound.
Conclusion
The protocols outlined in this application note provide a robust foundation for the synthesis of a diverse range of derivatives from this compound. These methods are scalable and utilize readily available reagents, making them suitable for both small-scale library synthesis and larger-scale production of key intermediates. The strategic application of these transformations will undoubtedly facilitate the discovery of novel bioactive molecules.
References
- 1. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 6. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 9. lakeland.edu [lakeland.edu]
- 10. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
Application Notes & Protocols: Strategic Protection of (2-Fluoro-3-nitrophenyl)methanol in Organic Synthesis
Introduction: Navigating the Synthetic Challenges of a Multifunctional Building Block
(2-Fluoro-3-nitrophenyl)methanol is a valuable building block in medicinal chemistry and drug development, offering a unique combination of functional groups for molecular elaboration. The presence of a primary alcohol, a nitro group, and a fluoro substituent on the aromatic ring provides multiple handles for synthetic transformations. However, this multifunctionality also presents a significant challenge: the need for selective manipulation of one functional group in the presence of others. The primary alcohol, with its nucleophilic oxygen and acidic proton, often requires temporary masking or "protection" to prevent unwanted side reactions during subsequent synthetic steps.
The selection of an appropriate protecting group is paramount and must be guided by the chemical nature of the entire molecule. The electron-withdrawing nitro group and the fluoro substituent influence the reactivity of the aromatic ring and the benzylic alcohol. Crucially, the chosen protecting group must be stable under the planned reaction conditions and must be removable ("deprotected") under mild conditions that do not compromise the integrity of the nitro and fluoro groups. This application note provides a detailed guide to effective protecting group strategies for this compound, outlining the rationale, experimental protocols, and comparative analysis of two robust methods: silyl ether and benzyl ether protection.
Strategic Considerations for Protecting Group Selection
The choice of a protecting group for this compound must account for the compatibility with the existing functional groups, particularly the nitro group, which is susceptible to reduction. An ideal strategy often involves orthogonal protection , where different protecting groups on a molecule can be removed selectively under distinct sets of conditions without affecting each other[1][2].
Here, we will focus on two widely used ether-based protecting groups that offer different advantages in terms of stability and deprotection pathways:
-
tert-Butyldimethylsilyl (TBDMS) Ether: A bulky silyl ether that offers excellent stability under a wide range of non-acidic and non-fluoride-containing conditions. Its removal with fluoride ions is highly selective and typically compatible with the nitro and fluoro groups.
-
Benzyl (Bn) Ether: A robust protecting group, stable to both acidic and basic conditions. Its removal is most commonly achieved by hydrogenolysis. However, this method poses a potential challenge due to the concurrent reduction of the nitro group. We will, therefore, detail a milder deprotection method using catalytic transfer hydrogenation to enhance chemoselectivity.
The following diagram illustrates the strategic decision-making process for protecting the primary alcohol of this compound.
Caption: Decision workflow for selecting a protecting group for this compound.
Protocol 1: tert-Butyldimethylsilyl (TBDMS) Ether Protection
Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, stability, and mild removal conditions[3][4]. The tert-butyldimethylsilyl (TBDMS) group is particularly useful due to its steric bulk, which enhances its stability compared to smaller silyl ethers like trimethylsilyl (TMS)[5].
Rationale for TBDMS Protection
The formation of a TBDMS ether proceeds via an SN2-like reaction at the silicon center and is generally performed under basic conditions that are well-tolerated by the nitro and fluoro groups on the aromatic ring. The key advantage of this strategy lies in the deprotection step. The high affinity of silicon for fluoride ions allows for the selective cleavage of the Si-O bond using reagents like tetrabutylammonium fluoride (TBAF) under conditions that leave the rest of the molecule intact[3][5].
Caption: Workflow for TBDMS protection and deprotection.
Experimental Protocol: Protection
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add imidazole (1.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids dissolve.
-
Reaction: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution at 0 °C (ice bath).
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected product.
Experimental Protocol: Deprotection
-
Preparation: Dissolve the TBDMS-protected this compound (1.0 eq) in tetrahydrofuran (THF, approx. 0.2 M).
-
Reaction: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise to the solution at room temperature.
-
Monitoring: Stir the reaction for 1-3 hours. Monitor the deprotection by TLC until the starting silyl ether is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the deprotected this compound.
Protocol 2: Benzyl (Bn) Ether Protection
Benzyl ethers are a classic and highly robust protecting group for alcohols, demonstrating stability across a broad pH range and towards many classes of reagents[6].
Rationale for Benzyl Protection
The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then displaces a benzyl halide in a Williamson ether synthesis[7][8]. The primary challenge with this protecting group in the context of our substrate is the deprotection step. Standard catalytic hydrogenation (H₂ gas, Pd/C) will readily reduce the nitro group to an amine[9]. To circumvent this, we recommend catalytic transfer hydrogenation , which uses a hydrogen donor like formic acid or ammonium formate. This method can be milder and offer better chemoselectivity, preserving the nitro group[10][11][12].
Experimental Protocol: Protection
-
Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (approx. 0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the reaction back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the pure benzyl-protected ether.
Experimental Protocol: Deprotection (Catalytic Transfer Hydrogenation)
-
Preparation: Dissolve the benzyl-protected this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.1 M).
-
Reaction: Add palladium on carbon (10% Pd/C, 10-20 mol% Pd) to the solution. Then, add formic acid (2-5 eq) dropwise. Caution: Gas evolution (CO₂) may occur.
-
Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction carefully by TLC to ensure consumption of the starting material while minimizing over-reduction of the nitro group.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography to isolate the deprotected alcohol.
Comparative Analysis of Protecting Group Strategies
| Feature | tert-Butyldimethylsilyl (TBDMS) Ether | Benzyl (Bn) Ether |
| Stability | Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to acid and fluoride. | Very stable to a wide range of acidic and basic conditions, and many redox reagents. |
| Introduction | Mild conditions (Imidazole, TBDMS-Cl). High yielding. | Requires strong base (e.g., NaH). High yielding but requires anhydrous conditions. |
| Deprotection | Very mild and selective (TBAF/THF). Orthogonal to many other groups. | Hydrogenolysis (H₂/Pd-C) is not selective. Catalytic transfer hydrogenation is milder but may require optimization to avoid nitro reduction. |
| Compatibility | Excellent. Deprotection conditions are fully compatible with the nitro and fluoro groups. | Good, but deprotection requires careful condition selection to preserve the nitro group. |
| Ideal Use Case | When subsequent steps involve basic, organometallic, or most oxidative/reductive reagents. | When high stability to both strong acids and bases is required in subsequent steps. |
Conclusion
The effective protection and deprotection of the primary alcohol in this compound is critical for its successful application in multi-step organic synthesis. Both silyl and benzyl ether protecting groups offer viable strategies, but the choice must be dictated by the planned synthetic route.
-
The TBDMS group is highly recommended for its mild application and exceptionally selective deprotection using fluoride, which ensures the preservation of the sensitive nitro group.
-
The benzyl group provides superior stability but requires a carefully controlled deprotection protocol, such as catalytic transfer hydrogenation, to maintain the integrity of the nitro functionality.
By understanding the causality behind these experimental choices, researchers can confidently navigate the synthetic challenges posed by this versatile building block, enabling the efficient development of complex molecules for scientific research and drug discovery.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. 1189042-70-3|2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]
- 3. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 4-Fluoro-2-nitrobenzyl alcohol | 1043416-40-5 | Benchchem [benchchem.com]
- 8. BENZYL 3-NITROPHENYL ETHER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Fluoro-3-nitrophenyl)methanol
A Guide for Research, Development, and Manufacturing Professionals
Welcome to the technical support center for the synthesis of (2-fluoro-3-nitrophenyl)methanol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, provide validated protocols, and empower you to optimize your reaction yields and purity.
Overview of the Core Synthesis Pathway
The most prevalent and scalable method for synthesizing this compound is through the selective reduction of a 2-fluoro-3-nitrobenzoic acid derivative. The process typically starts with the esterification of the carboxylic acid, followed by reduction of the ester to the primary alcohol. This two-step approach is often preferred as it avoids potential complications associated with the direct reduction of the carboxylic acid, which can be less selective and require harsher reagents.
The general workflow is outlined below:
// Nodes A [label="Start: 2-Fluoro-3-nitrobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: Esterification\n(e.g., MeOH, H₂SO₄)", fillcolor="#E8F0FE", fontcolor="#202124"]; C [label="Intermediate: Methyl 2-fluoro-3-nitrobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 2: Selective Reduction\n(e.g., DIBAL-H or NaBH₄/LiCl)", fillcolor="#E8F0FE", fontcolor="#202124"]; E [label="Crude Product:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 3: Purification\n(e.g., Column Chromatography)", fillcolor="#E8F0FE", fontcolor="#202124"]; G [label="Final Product:\nHigh-Purity Alcohol", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } iox Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that can arise during the synthesis, focusing on the critical reduction step.
FAQ 1: My reaction is incomplete. TLC analysis shows significant amounts of starting material (the ester) remaining. What went wrong?
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For ester reductions using reagents like Diisobutylaluminium hydride (DIBAL-H), at least 2.5 equivalents are recommended. The first equivalent reacts with the ester carbonyl, a second forms a stable intermediate, and an excess drives the reaction to completion.
-
Actionable Advice: Carefully re-check your calculations for the molar equivalents of the reducing agent. If the reaction is sluggish, consider a slow, portion-wise addition of another 0.2-0.3 equivalents and monitor by TLC.
-
-
Inactive or Degraded Reducing Agent: Hydride-based reducing agents are highly sensitive to moisture and air. Improper storage or handling can lead to significant degradation and loss of activity.
-
Actionable Advice: Always use freshly opened reagents or titrate older bottles to determine their active concentration. Handle reagents under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
-
Reaction Temperature Too Low: While low temperatures (e.g., -78 °C) are crucial for controlling selectivity at the start of the addition, the reaction often needs to warm to proceed to completion.[1]
-
Actionable Advice: After the initial slow addition of the reducing agent at -78 °C, allow the reaction to gradually warm to 0 °C or even room temperature.[1] Monitor the progress by TLC at different temperature points to find the optimal profile for your setup.
-
FAQ 2: The reaction went to completion, but my yield is low and I've isolated several side products. What are they and how can I avoid them?
Potential Causes & Solutions:
-
Over-reduction of the Nitro Group: This is the most common side reaction. Strong reducing agents or harsh conditions can reduce the nitro group to a nitroso, hydroxylamine, or even an amine functionality.[2][3] The formation of these impurities complicates purification and lowers the yield of the desired product.
-
Actionable Advice:
-
Choice of Reagent: Use a milder, more selective reducing agent. While powerful, LiAlH₄ is known to reduce aromatic nitro groups, often leading to azo products.[4] DIBAL-H at low temperatures is generally selective for the ester.[1] Alternatively, a combination of Sodium Borohydride (NaBH₄) with an additive like LiCl can be effective and selective.
-
Strict Temperature Control: Maintain the temperature at -78 °C during the addition of the reducing agent.[1] This minimizes the kinetic energy available for the undesired reduction of the robust nitro group.
-
-
-
Hydrolysis During Workup: The intermediate aluminum-alkoxide complex formed during the reduction must be carefully hydrolyzed. An overly aggressive or poorly managed quench can lead to product degradation or the formation of emulsions that trap the product.
-
Actionable Advice: Use a Rochelle's salt (potassium sodium tartrate) solution for the quench.[1] This chelating agent effectively complexes with aluminum salts, breaking up emulsions and facilitating a clean separation of the organic and aqueous layers.
-
// Nodes Start [label="Methyl 2-fluoro-3-nitrobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Desired [label="Desired Product:\nthis compound", fillcolor="#E6F4EA", fontcolor="#202124"]; OverReduced [label="Side Product:\nOver-reduction of NO₂\n(e.g., to -NHOH or -NH₂)", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges Start -> Desired [label="Controlled Reduction\n(e.g., DIBAL-H, -78°C)", color="#34A853"]; Start -> OverReduced [label="Harsh Conditions\n(e.g., Excess Reagent, High Temp.)", color="#EA4335"]; } iox Caption: Key reaction pathways illustrating desired vs. undesired products.
FAQ 3: My product is a thick, brown oil that is difficult to purify by column chromatography. What can I do?
Potential Causes & Solutions:
-
Polar Nature of the Product: The presence of both a hydroxyl and a nitro group makes the target molecule quite polar. This can lead to significant streaking on silica gel columns, making separation from polar impurities challenging.[5]
-
Actionable Advice:
-
Solvent System Optimization: For silica gel chromatography, start with a less polar eluent system (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity. Adding a small amount (~1%) of a more polar solvent like methanol can sometimes help, but may also co-elute impurities.
-
Alternative Stationary Phases: If silica fails, consider using a different stationary phase. Alumina can be a good alternative for moderately polar compounds.[6] For highly challenging separations, reverse-phase chromatography (C18) may be necessary.[7]
-
-
-
Residual Metal Salts: If the workup was incomplete, residual inorganic salts (from the reducing agent) can contaminate the crude product, contributing to purification difficulties.
-
Actionable Advice: Ensure the aqueous workup is thorough. Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble salts before drying and concentrating.[1]
-
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis, starting from the commercially available 2-fluoro-3-nitrobenzoic acid.
Part A: Esterification of 2-Fluoro-3-nitrobenzoic Acid
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-3-nitrobenzoic acid (10.0 g, 54.0 mmol).
-
Reagents: Add anhydrous methanol (100 mL) followed by a slow, careful addition of concentrated sulfuric acid (2 mL).
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (25% EtOAc/Hexane), observing the disappearance of the starting carboxylic acid spot.
-
Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (200 mL) with stirring. A precipitate (the ester) should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold hexane.
-
Drying: Dry the isolated solid, methyl 2-fluoro-3-nitrobenzoate, under vacuum. The expected yield is typically >95%.
Part B: Reduction to this compound
-
Setup: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add the methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) and dissolve it in anhydrous toluene (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, 115.7 mL, 115.7 mmol, 2.5 eq) dropwise via a syringe or addition funnel over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C. Continue stirring at 0 °C for an additional 30 minutes.[1]
-
Quenching: Cool the reaction back down to -78 °C. Quench the reaction by the slow, sequential addition of:
-
Methanol (15 mL)
-
Saturated aqueous Rochelle's salt solution (150 mL)
-
-
Extraction: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. The mixture should become clear with two separable layers. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a brown oil.[1] Expected yield is typically around 95%.[1]
Analytical Methods for Monitoring and Characterization
Accurate analysis is key to troubleshooting and ensuring product quality.
| Technique | Purpose | Typical Parameters & Expected Results |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Eluent: 30% Ethyl Acetate / 70% Hexane. Visualization: UV light (254 nm). Expected Rf: The alcohol product will have a lower Rf (be more polar) than the starting ester. |
| ¹H NMR | Structural Confirmation | Solvent: CDCl₃. Expected Shifts (δ, ppm): ~7.95 (m, 1H), ~7.84 (t, 1H), ~7.31 (t, 1H), ~4.87 (s, 2H, benzylic CH₂), ~2.0-3.0 (broad s, 1H, OH).[1] |
| HPLC | Purity Analysis & Quantification | Column: C18 reverse-phase.[8] Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).[8] Detection: UV detector, monitoring at ~200-260 nm.[8] The product should appear as a single major peak.[1] |
| LC-MS | Impurity Identification | Method: Combines HPLC separation with mass spectrometry.[9] Purpose: To determine the mass-to-charge ratio (m/z) of the main product and any impurities, aiding in the identification of side products like over-reduced species. |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Chemistry of (2-Fluoro-3-nitrophenyl)methanol
Welcome to the technical support center for (2-Fluoro-3-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sensitive reagent. Here, we address common challenges and provide in-depth troubleshooting strategies to help you prevent its decomposition and achieve optimal results in your synthetic endeavors.
Understanding the Instability of this compound
This compound is a valuable building block, but its utility is often hampered by its inherent instability. The primary sources of this instability are the electron-withdrawing effects of the nitro and fluoro groups, which activate the benzylic position and the aromatic ring to various reactions. The ortho-position of the nitro group relative to the hydroxymethyl group is a key factor, predisposing the molecule to intramolecular reactions, particularly under thermal, acidic, basic, or photochemical stress.
The presence of both a nitro group and a fluorine atom on the aromatic ring significantly influences the molecule's electronic properties. The nitro group is a strong electron-withdrawing group, which can make the benzylic alcohol more susceptible to both oxidation and nucleophilic attack. The fluorine atom, also electronegative, further modulates the reactivity of the aromatic ring.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and reaction of this compound.
Q1: My reaction mixture containing this compound is turning dark brown or black. What is happening?
A1: The discoloration is a strong indicator of decomposition. The ortho-nitrobenzyl alcohol moiety is known to undergo complex intramolecular redox reactions, especially under acidic or basic conditions and at elevated temperatures. Under acidic conditions, o-nitrobenzyl alcohol can undergo a series of condensation and redox reactions to form a mixture of products, including azoxybenzene and indazole derivatives. Under basic conditions, an intramolecular redox cyclization can occur, leading to the formation of cinnoline derivatives via a 2-nitrosobenzaldehyde intermediate.[1][2] These highly conjugated byproducts are often intensely colored.
Q2: I am attempting to oxidize the alcohol to an aldehyde, but I am getting low yields and a complex mixture of byproducts. Why?
A2: The oxidation of this compound is challenging due to the electron-withdrawing nature of the nitro and fluoro groups, which can make the alcohol resistant to oxidation. Conversely, the reaction conditions required for oxidation (e.g., strong oxidants, heat) can also promote decomposition. Over-oxidation to the carboxylic acid is also a common side reaction. It is crucial to use mild and selective oxidizing agents and to carefully control the reaction temperature.
Q3: I am trying to perform a nucleophilic substitution on the benzylic alcohol (e.g., to form an ether or halide), but the reaction is sluggish and gives poor yields. What can I do?
A3: The electron-withdrawing groups on the aromatic ring can disfavor the formation of a carbocation intermediate, which is often involved in SN1-type reactions of benzylic alcohols. Therefore, reactions that proceed through an SN1 mechanism may be slow. For SN2 reactions, while the benzylic position is sterically accessible, the choice of base and reaction conditions is critical to avoid decomposition. Strong bases can deprotonate the alcohol, but also promote elimination or other side reactions.
Q4: My compound seems to be degrading even during storage or workup. How can I improve its stability?
A4: this compound is sensitive to light, heat, and both strong acids and bases. The ortho-nitrobenzyl group is a known photolabile protecting group, and exposure to UV light can trigger its decomposition.[3] Therefore, it is essential to store the compound in a cool, dark place, preferably under an inert atmosphere. During workup, avoid prolonged exposure to acidic or basic aqueous solutions and consider using buffered solutions to maintain a neutral pH.
Troubleshooting Guide
This table provides a quick reference for troubleshooting common problems.
| Observed Problem | Potential Cause | Recommended Solutions |
| Reaction mixture darkens significantly | Decomposition via intramolecular redox reactions. | - Maintain a neutral pH if possible.- Use milder reaction conditions (lower temperature, shorter reaction time).- Work in the dark or under amber light to prevent photochemical decomposition. |
| Low yield in oxidation reactions | - Incomplete reaction due to deactivation by electron-withdrawing groups.- Decomposition under harsh oxidation conditions. | - Use a milder, more selective oxidizing agent (e.g., PCC, DMP, or a TEMPO-based system).- Perform the reaction at low temperatures.- Monitor the reaction closely by TLC or LC-MS to avoid over-oxidation. |
| Poor conversion in nucleophilic substitution | - Unfavorable reaction mechanism (e.g., SN1).- Competing decomposition reactions. | - For etherification, consider the Williamson ether synthesis under carefully controlled basic conditions with a reactive alkyl halide.- For halogenation, use milder reagents (e.g., SOCl₂ with catalytic DMF for chlorination).- Consider protecting the alcohol as a more stable derivative before attempting further transformations. |
| Formation of multiple unidentified byproducts | Complex decomposition pathways under acidic, basic, or thermal stress. | - Scrupulously control the reaction pH.- Use purified, degassed solvents and reagents.- Run the reaction under an inert atmosphere (N₂ or Ar). |
| Product degradation during purification | Sensitivity to silica gel (acidic) or alumina (basic) during chromatography. | - Use neutral or deactivated silica gel for column chromatography.- Consider alternative purification methods like recrystallization or preparative HPLC with a suitable mobile phase. |
Experimental Protocols: Strategies for Preventing Decomposition
Here are some recommended protocols for common transformations involving this compound, designed to minimize decomposition.
Protocol 1: Mild Oxidation to (2-Fluoro-3-nitrophenyl)aldehyde
This protocol uses pyridinium chlorochromate (PCC), a relatively mild oxidant, to minimize side reactions.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add PCC (1.5 eq) and a small amount of silica gel to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the chromium salts.
-
Wash the Celite® pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether
Protecting the alcohol as a silyl ether can enhance its stability towards a range of reaction conditions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by column chromatography.
Visualizing Decomposition Pathways and Prevention Strategies
The following diagrams illustrate the key decomposition pathways and the logic behind the preventative measures.
References
Technical Support Center: Optimizing SNAr Reactions for (2-Fluoro-3-nitrophenyl)methanol Substitutions
<_ _>
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving (2-fluoro-3-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges through a structured troubleshooting guide and frequently asked questions, grounding our advice in established mechanistic principles to ensure robust and reproducible outcomes.
Introduction to the SNAr Reaction of this compound
The substitution of the fluorine atom on this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is synthetically valuable for introducing a variety of functionalities, including ethers, amines, and thioethers, which are common moieties in pharmaceutical compounds.
The reaction proceeds via a two-step addition-elimination mechanism.[1][2][3] The key to its success lies in the electronic properties of the aromatic ring. The nitro group (NO2), being a potent electron-withdrawing group, is positioned ortho to the fluorine leaving group. This placement is critical as it activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[1][2][4] The subsequent elimination of the highly electronegative fluoride ion restores aromaticity and yields the final product.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with this compound failing or giving low yields?
Low yield or reaction failure is a common issue that can typically be traced back to one of three core areas: (1) insufficient nucleophilicity , (2) suboptimal solvent choice , or (3) inappropriate base selection .
-
Nucleophilicity: The incoming nucleophile must be strong enough to attack the electron-deficient aromatic ring. For neutral nucleophiles like alcohols or amines, deprotonation is essential to generate the more potent anionic form (e.g., alkoxide or amide).[5]
-
Solvent: The solvent must be able to stabilize the charged Meisenheimer intermediate. Polar aprotic solvents are the standard choice for this reason.[5][6]
-
Base: The base must be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it promotes unwanted side reactions.
A systematic approach to troubleshooting these parameters is detailed in the guide below.
Q2: Fluorine is typically a poor leaving group in SN2 reactions. Why is it a good leaving group in SNAr?
This is an excellent and crucial question that highlights a fundamental difference between SN2 and SNAr mechanisms. In an SN2 reaction, the rate-determining step involves the breaking of the carbon-leaving group bond. Thus, weaker C-X bonds (like C-I or C-Br) lead to faster reactions.
However, in an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[4][7] The high electronegativity of fluorine powerfully withdraws electron density from the ipso-carbon, making it more electrophilic and accelerating this initial attack. The C-F bond is broken in the second, faster step. Consequently, the reactivity order for halogens in SNAr is often F > Cl > Br > I, the reverse of the SN2 trend.[7]
Q3: Can the benzylic alcohol on this compound interfere with the reaction?
Yes, the primary alcohol (-CH2OH) is a potential competing nucleophile. Under basic conditions, it can be deprotonated to form an alkoxide. This can lead to two potential side reactions:
-
Intramolecular Cyclization: The newly formed alkoxide can attack the ipso-carbon, leading to the formation of a cyclic ether.
-
Polymerization/Oligomerization: The alkoxide of one molecule can react with the fluoro-group of another, leading to oligomeric side products.
To mitigate this, it is often advantageous to protect the alcohol group (e.g., as a silyl ether or benzyl ether) before performing the SNAr reaction, especially if strong bases or high temperatures are required.
Troubleshooting Guide: A Systematic Approach
Use this guide to diagnose and resolve common issues encountered during your experiments.
Problem 1: Low or No Product Formation
If your TLC or LC-MS analysis shows primarily unreacted starting material, follow this workflow to identify the root cause.
Detailed Breakdown:
-
Q: My reaction isn't working. Where do I start?
-
A: Start by evaluating your base and solvent system, as this is the most common point of failure. For nucleophiles like phenols, alcohols, or thiols, a base is required to generate the more reactive anionic species.[5] Weak inorganic bases like potassium carbonate (K2CO3) can be effective, but stronger bases like sodium hydride (NaH) are often necessary, especially for less acidic nucleophiles.[3]
-
Actionable Advice: If using K2CO3 with a phenol nucleophile in DMF shows no reaction at 80°C, consider switching to a stronger base like NaH in anhydrous THF or DMF. Pre-forming the sodium phenoxide by stirring the phenol and NaH for 30 minutes at 0°C before adding the this compound can significantly improve results.[3]
-
-
Q: I've tried a stronger base, but the reaction is still sluggish. What's next?
-
A: Your solvent choice is paramount. Polar aprotic solvents like DMF, DMSO, and NMP are essential because they solvate the cation (e.g., K+ or Na+), leaving a more "naked" and reactive anionic nucleophile.[5][6] They also effectively stabilize the charged Meisenheimer complex. If you are using a less polar solvent like THF or acetonitrile, switching to DMSO can lead to a dramatic rate enhancement.[5]
-
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for SNAr |
| THF | 7.6 | 66 | Moderate (use with strong bases) |
| Acetonitrile | 37.5 | 82 | Good |
| DMF | 36.7 | 153 | Excellent |
| DMSO | 46.7 | 189 | Excellent (often the best choice) |
| NMP | 32.2 | 202 | Excellent (for high-temp reactions) |
-
Q: I'm using DMSO and NaH, but the reaction is still slow. Should I increase the temperature?
-
A: Yes. The elimination of the leaving group from the Meisenheimer complex is the second step and can be temperature-dependent. If you observe a color change (often red or deep purple), it may indicate the formation of the Meisenheimer complex, but the subsequent elimination is slow.[5] Increasing the temperature can provide the necessary activation energy to overcome this barrier. A good starting point is 60-80°C, but some reactions may require temperatures upwards of 120°C. Always monitor for decomposition of your starting material or product at higher temperatures.
-
Problem 2: Formation of Multiple Products or Side Reactions
The appearance of unexpected spots on a TLC plate indicates side reactions. Here's how to diagnose them.
-
Q: I see a major side product with a similar polarity to my desired product. What could it be?
-
A: This is often due to the unprotected benzylic alcohol. As mentioned in the FAQ, it can self-react or cause polymerization. The most robust solution is to protect the alcohol. A tert-Butyldimethylsilyl (TBS) ether is an excellent choice as it is stable to the basic SNAr conditions but can be easily removed later with fluoride sources (like TBAF) or acid.
-
-
Q: I'm using a strong base like potassium tert-butoxide and getting a complex mixture. Why?
-
A: Very strong or sterically hindered bases can promote side reactions beyond simple deprotonation. For example, they might lead to elimination reactions or the formation of benzyne intermediates, although the latter is less common for activated systems.[1] Stick to common SNAr bases like K2CO3, Cs2CO3, or NaH unless your nucleophile is exceptionally non-acidic.
-
-
Q: My product seems to have lost the nitro group or it has been altered. What happened?
-
A: The nitro group is susceptible to reduction. If your reaction conditions involve sources of hydride (e.g., from an alcohol solvent at high temperatures) or if you are performing a one-pot reaction that involves a subsequent reduction step, you may be reducing the NO2 group to an amine (NH2) or intermediate species. Ensure your reaction is performed under an inert atmosphere and that your reagents and solvents are anhydrous.
-
General Experimental Protocol
This protocol provides a robust starting point for the SNAr reaction between this compound and a generic phenol nucleophile.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 - 1.2 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the substituted phenol (1.1 eq) and anhydrous K2CO3 (2.0 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the limiting reagent).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting guide for (2-Fluoro-3-nitrophenyl)methanol reaction failures
Technical Support Center: Synthesis of (2-Fluoro-3-nitrophenyl)methanol
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key building block in medicinal chemistry and materials science, but its synthesis presents a common challenge: the chemoselective reduction of a carbonyl group (either from an aldehyde or an ester) in the presence of a sensitive nitro group. Reaction failures, low yields, and the formation of complex side-products are frequently encountered.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common failure points. We will explore the causality behind these issues and provide field-proven protocols and troubleshooting logic to ensure a successful and reproducible synthesis.
Core Reaction Pathway Overview
The synthesis of this compound typically proceeds via one of two primary routes: the reduction of an aldehyde or the reduction of an ester. The choice of reducing agent is paramount to success, as it must be potent enough to reduce the carbonyl but selective enough to leave the aromatic nitro group untouched.
Technical Support Center: Purification of (2-Fluoro-3-nitrophenyl)methanol
Welcome to the technical support center for the purification of (2-Fluoro-3-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of this important synthetic intermediate. The following sections are structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a solid at room temperature. While crude reaction products are often isolated as brown or yellow oils, the purified compound should be a crystalline solid.[1] Key identifiers include its molecular weight (171.13 g/mol ) and characteristic peaks in NMR spectroscopy.
Q2: My crude product is a dark brown oil. What are the likely impurities?
A dark, oily crude product is common, especially after reduction reactions. The impurities largely depend on the synthetic route, but for a typical synthesis involving the reduction of an ester like methyl 2-fluoro-3-nitrobenzoate with Diisobutylaluminium hydride (DIBAL-H), you should anticipate the following:[1][2]
-
Unreacted Starting Material: The most common impurity is the starting ester (methyl 2-fluoro-3-nitrobenzoate) or the corresponding carboxylic acid.
-
Workup Byproducts: Aluminum salts (e.g., aluminum hydroxides) from the DIBAL-H workup can form gelatinous precipitates that trap the product, leading to an oily appearance and lower yields if not handled correctly.[3]
-
Solvent Residue: Residual high-boiling solvents used in the reaction (like toluene) or extraction (like ethyl acetate).
-
Isomeric Impurities: Depending on the synthesis of the starting material, trace amounts of other fluoro-nitro-phenylmethanol isomers might be present.[4][5][6]
Q3: How do I choose between recrystallization and column chromatography for purification?
The choice depends on the impurity profile and the quantity of material.
-
Recrystallization is highly effective and scalable if your crude product is mostly the desired compound (>90% purity) with minor, structurally different impurities. It is excellent for removing baseline impurities or highly polar/non-polar contaminants that have different solubility profiles.
-
Column Chromatography is the preferred method when dealing with complex mixtures containing multiple components, especially impurities with polarities similar to the product (like the starting ester).[7][8] It offers finer separation but is generally more time-consuming and solvent-intensive for large-scale purifications.
A common workflow is to perform an initial purification by column chromatography and then a final polishing step by recrystallization to obtain a highly pure, crystalline product.
Troubleshooting Purification Workflows
This section provides a logical framework for addressing purification challenges. The first step in any troubleshooting process is to analyze the crude mixture.
Workflow: Initial Analysis and Method Selection
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Q4: I can't find a good recrystallization solvent. What's the strategy?
The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot. For a moderately polar molecule like this compound, single-solvent systems may not be ideal. A two-solvent system is often more effective.
Strategy for Finding a Solvent System:
-
Find a "soluble" solvent in which the compound dissolves readily at room temperature (e.g., Dichloromethane (DCM), Acetone, Ethyl Acetate).
-
Find an "insoluble" or "anti-solvent" in which the compound is poorly soluble (e.g., Hexanes, Heptane, Water).[9]
-
Dissolve your crude product in a minimal amount of the hot "soluble" solvent.
-
Slowly add the "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy (the saturation point).
-
Add a few drops of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
| Solvent System | Type | Polarity Index (Approx.) | Comments |
| Ethanol/Water | Miscible Pair | High/Very High | Good for polar compounds. Dissolve in hot ethanol, add water until cloudy. |
| Ethyl Acetate/Hexanes | Miscible Pair | Medium/Non-polar | A very common and effective system for moderately polar compounds.[10] |
| Toluene | Single Solvent | Low | Aromatic compounds often crystallize well from Toluene.[9] Ensure all starting material is removed first. |
| Isopropanol | Single Solvent | Medium | Can be a good alternative to ethanol with slightly different solubility properties. |
Q5: My product won't crystallize and remains an oil, even after cooling.
This "oiling out" phenomenon occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, or when impurities inhibit lattice formation.
Solutions:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent Amount: You may have used too much solvent. Gently evaporate some of the solvent and try to cool the solution again.
-
Slower Cooling: Rapid cooling often promotes oiling. Let the solution cool to room temperature on the benchtop for several hours before moving it to an ice bath.
Troubleshooting Guide: Column Chromatography
Q6: What is a good starting solvent system for TLC and column chromatography?
Based on the polarity of nitrobenzyl alcohols, a mixture of a non-polar and a moderately polar solvent is a good starting point.[8]
Recommended Starting Point: 3:1 Hexanes : Ethyl Acetate
Procedure:
-
If the Rf value of your product is too high (> 0.6): The solvent system is too polar. Increase the proportion of hexanes (e.g., 4:1 or 5:1).
-
If the Rf value of your product is too low (< 0.2): The solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., 2:1 or 1:1).
-
Aim for an Rf of 0.3-0.4 for the product spot to ensure good separation on the column.[7]
Q7: My spots are streaking on the TLC plate. What does this mean?
Streaking is a common issue with several potential causes:
-
Overloading: You have spotted too much material on the TLC plate. Try diluting your sample before spotting.[13]
-
Insoluble Material: The sample is not fully dissolved in the spotting solvent.
-
Highly Polar/Acidic Compound: The compound is interacting very strongly with the silica gel. This is common for carboxylic acids (a potential impurity). Adding a small amount of acetic acid (e.g., 1%) to your eluent can often resolve this by protonating the compound and reducing its interaction with the silica.
-
Decomposition: The compound may be decomposing on the silica plate. This is less common but possible.
Q8: I'm having trouble with the DIBAL-H workup. I get a gelatinous precipitate that's hard to filter.
This is caused by the formation of aluminum hydroxides. A clean workup is critical for a successful purification. The "Fieser workup" or using Rochelle's salt are standard, effective methods to manage this.[3][14]
Recommended Workup using Rochelle's Salt:
-
After the reaction is complete, cool the mixture to 0 °C.
-
Very slowly and carefully, quench the reaction by adding methanol dropwise to destroy any excess DIBAL-H.
-
Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[15]
-
Allow the mixture to warm to room temperature and stir vigorously. It may take anywhere from 30 minutes to several hours for the gelatinous precipitate to break up and for two clear, separable layers to form. The tartrate chelates the aluminum salts, making them soluble in the aqueous layer.
-
Proceed with standard liquid-liquid extraction.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes you have identified a suitable solvent system (e.g., 3:1 Hexanes:EtOAc) via TLC.
Workflow: Flash Column Chromatography
Caption: Step-by-step workflow for flash chromatography.
-
Column Preparation:
-
Secure a glass column vertically. Add a small plug of glass wool or cotton to the bottom.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in your chosen eluent (e.g., 3:1 Hexanes:EtOAc). Use about 30-50 g of silica for every 1 g of crude material.[8]
-
Pour the slurry into the column and use gentle air pressure to pack it, ensuring no air bubbles are trapped.[16] Allow the solvent to drain until it is just level with the top of the silica.
-
-
Sample Loading:
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a strong solvent like DCM or ethyl acetate.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This is called "dry loading."
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column and begin applying gentle pressure.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
Monitor the separation by spotting alternate fractions on a TLC plate.[7]
-
-
Isolation:
-
Once the desired product has fully eluted, combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Two-Solvent Recrystallization
This protocol uses the Ethyl Acetate/Hexanes system as an example.
-
Dissolution:
-
Place the crude, oily product into an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate while stirring and heating gently in a water bath until the solid completely dissolves.
-
-
Induce Saturation:
-
Remove the flask from the heat. Slowly add hexanes dropwise while swirling.
-
Continue adding hexanes until the solution remains faintly cloudy.
-
-
Clarification:
-
Add 1-2 drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum.
-
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1214323-11-1|(3-Fluoro-2-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 6. 503315-74-0|(3-Fluoro-4-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 7. columbia.edu [columbia.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Magic Formulas [chem.rochester.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Virtual Labs [oc-amrt.vlabs.ac.in]
Technical Support Center: Stability of (2-Fluoro-3-nitrophenyl)methanol Under Acidic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (2-Fluoro-3-nitrophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this intermediate in their synthetic workflows. Given the compound's structure as a primary benzylic alcohol with strong electron-withdrawing substituents, its behavior under acidic conditions can be complex. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you anticipate and manage potential stability issues, ensuring the integrity of your experiments.
Section 1: Core Stability Concerns & Mechanistic Overview (FAQs)
This section addresses the fundamental chemical principles governing the stability of this compound in acidic media.
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: The primary stability concern for any benzylic alcohol in the presence of acid is its propensity to undergo reactions involving the hydroxyl group. The first step is invariably the protonation of the hydroxyl group by an acid, converting it into an alkyloxonium ion (-OH2+).[1][2] This transforms the poor leaving group (hydroxide, HO-) into an excellent leaving group (water, H2O). From this key intermediate, two main degradation pathways are possible:
-
Acid-Catalyzed Dehydration: The protonated alcohol can lose a molecule of water to form a benzylic carbocation, which is then quenched by loss of a proton from an adjacent carbon, leading to an alkene. For benzylic alcohols, this can lead to the formation of styrene-like derivatives, which may subsequently polymerize.[3][4]
-
Dimerization to Form an Ether: Two molecules of the alcohol can react under acidic catalysis. One protonated molecule can be attacked by the hydroxyl oxygen of a second, non-protonated molecule in an SN2-type reaction, eliminating water and forming a dibenzyl ether analog.[1][5]
Q2: How do the ortho-fluoro and meta-nitro substituents affect the stability of the molecule?
A2: The electronic effects of the substituents on the phenyl ring are critical. Both the fluorine atom and the nitro group are strongly electron-withdrawing.
-
Inductive Effect: The electronegative fluorine and nitro groups pull electron density away from the aromatic ring and, consequently, from the benzylic carbon. This powerful inductive effect destabilizes the formation of a positive charge on the benzylic carbon.
-
Mechanistic Implication: This destabilization makes degradation pathways that proceed through a discrete benzylic carbocation (i.e., E1 or SN1 mechanisms) significantly less favorable than for an unsubstituted benzyl alcohol.[6] While this may suggest increased stability, it does not preclude degradation. Under forcing conditions (strong acids, high temperatures), E2-type elimination or direct SN2 reactions can still occur.
Q3: What are the likely degradation products I should monitor for in my reaction?
A3: Based on the mechanisms described above, you should be vigilant for the formation of several potential byproducts. Monitoring your reaction by techniques like TLC, LC-MS, and 1H NMR is crucial.
| Potential Degradation Product | Formation Pathway | Expected Analytical Signature |
| Bis(2-fluoro-3-nitrophenyl)methyl ether | Acid-catalyzed dimerization | Disappearance of the -OH proton signal and a shift in the benzylic -CH2- signal in 1H NMR. A new mass peak corresponding to (2 * M - 18). |
| 1-Fluoro-2-(halomethyl)-3-nitrobenzene | SN2 reaction with hydrohalic acids (HCl, HBr) | Replacement of the -OH group with a halogen, causing a significant downfield shift of the benzylic -CH2- protons in 1H NMR. |
| Oligomers/Polymers | Dehydration followed by polymerization | Appearance of a complex mixture of unresolved peaks in the aromatic region of the NMR, potential smearing on a TLC plate, or formation of an insoluble precipitate. |
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental problems encountered when using this compound under acidic conditions.
Issue 1: My reaction yield is low, and a new, less polar spot has appeared on my TLC plate after adding acid.
-
Probable Cause: This is a classic indicator of the formation of the dibenzyl ether dimer. Ethers are significantly less polar than their corresponding alcohols, causing them to have a higher Rf value on silica gel TLC plates.
-
Recommended Actions:
-
Lower the Reaction Temperature: The rate of ether formation is highly temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can dramatically suppress this side reaction.
-
Reduce Substrate Concentration: High concentrations of the alcohol favor the bimolecular reaction required for ether formation. If possible, run the reaction under more dilute conditions.
-
Alter the Order of Addition: Add the alcohol solution slowly to the acidic reaction mixture rather than adding acid to the bulk alcohol. This keeps the instantaneous concentration of the free alcohol low.
-
-
Preventative Measures: Before committing your bulk material, perform a small-scale trial reaction to assess the propensity for ether formation under your planned conditions.
Issue 2: My reaction mixture turned dark brown or black, and my NMR spectrum is uninterpretable after an acidic workup.
-
Probable Cause: This points to extensive degradation, likely via dehydration followed by polymerization of the resulting reactive styrene derivative. The electron-deficient nature of the aromatic ring can make the formed alkene highly reactive.
-
Recommended Actions:
-
Use a Milder Acid: Switch from strong mineral acids (like H2SO4, HCl) to a milder organic acid (like p-toluenesulfonic acid) or a Lewis acid that is less prone to causing dehydration.
-
Control Temperature Rigorously: Ensure the reaction is maintained at the lowest possible temperature required for the desired transformation. Any temperature overshoot can initiate rapid polymerization.
-
Quench Carefully: When the reaction is complete, quench it by pouring it into a cold, vigorously stirred biphasic mixture of a non-polar organic solvent and a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid immediately.
-
-
Preventative Measures: Always conduct reactions under an inert atmosphere (N2 or Ar). While the primary degradation is acid-catalyzed, oxidative side reactions can contribute to discoloration, and excluding air can mitigate this.[5]
Issue 3: Mass spectrometry analysis shows a peak corresponding to my desired product, but also a significant peak at [M+19] or [M+37] after using HCl.
-
Probable Cause: You are likely observing the formation of the corresponding benzyl chloride via an SN2 reaction. The [M+19] and [M+37] peaks correspond to the adducts of your starting material with Na+ and K+ respectively, which is common. The issue is the presence of the chlorinated species.
-
Recommended Actions:
-
Avoid Nucleophilic Acids: If your goal is acid catalysis and not substitution, avoid using hydrohalic acids like HCl or HBr. Use a non-nucleophilic acid such as sulfuric acid (H2SO4), phosphoric acid (H3PO4), or a sulfonic acid (p-TsOH).
-
Modify the Workup: If HCl is unavoidable in the reaction, ensure the workup procedure effectively removes any unreacted acid and the resulting benzyl chloride, for example, through careful extraction and chromatography.
-
-
Preventative Measures: Scrutinize your entire protocol for any sources of chloride ions if this byproduct is observed unexpectedly.
Section 3: Recommended Protocols & Methodologies
Protocol 3.1: General Handling and Storage
To ensure the long-term integrity of this compound, adhere to the following storage and handling procedures, which are best practices for aromatic alcohols.[7][8][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark location. Recommended storage temperature is 2-8 °C.
-
Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen to displace air and moisture.
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids.
-
Handling: Use only in a well-ventilated area or chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
Protocol 3.2: Performing a Test for Acid Stability
This protocol allows you to quickly assess the stability of your material under specific acidic conditions before proceeding with a large-scale reaction.
-
Preparation: Dissolve a small, known amount of this compound (e.g., 20 mg) in a suitable deuterated solvent (e.g., 0.5 mL CDCl3 or DMSO-d6) in an NMR tube.
-
Initial Analysis: Acquire a baseline 1H NMR spectrum of the starting material.
-
Acid Addition: Add a catalytic amount (e.g., 1-5 mol%) of the acid you intend to use in your reaction directly to the NMR tube.
-
Monitoring: Acquire NMR spectra at regular intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr) while keeping the tube at your intended reaction temperature.
-
Analysis: Compare the spectra over time. Look for the disappearance of the starting material's characteristic peaks (especially the benzylic CH2 and the OH proton) and the appearance of new signals that could indicate degradation products. This provides direct, real-time evidence of stability or instability.
Section 4: Visualizations
Figure 1: Proposed Degradation Pathways
The following diagram illustrates the key acid-catalyzed degradation pathways for this compound.
Caption: Key degradation pathways under acidic conditions.
Figure 2: Troubleshooting Workflow
Use this decision tree to diagnose and resolve stability issues during your experiment.
Caption: A decision tree for troubleshooting stability issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alcohol Reactivity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine [mdpi.com]
- 6. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 7. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 8. columbuschemical.com [columbuschemical.com]
- 9. ecplabchem.co.nz [ecplabchem.co.nz]
Navigating the Synthesis and Reactions of (2-Fluoro-3-nitrophenyl)methanol: A Technical Troubleshooting Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Fluoro-3-nitrophenyl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis and subsequent reactions of this versatile building block. Drawing from established chemical principles and field-proven insights, this resource aims to empower you to overcome common hurdles in your experimental work.
Section 1: Synthesis of this compound via DIBAL-H Reduction
The preparation of this compound typically involves the reduction of its corresponding methyl ester, methyl 2-fluoro-3-nitrobenzoate, using Diisobutylaluminium hydride (DIBAL-H). While this is a common and effective method, challenges can arise during the reaction and subsequent work-up.
FAQ 1: My DIBAL-H reduction of methyl 2-fluoro-3-nitrobenzoate is sluggish or incomplete. What are the possible causes and solutions?
Incomplete reduction is a frequent issue. Several factors can contribute to this:
-
Reagent Quality: DIBAL-H is sensitive to air and moisture. An older or improperly stored bottle may have a lower molarity than stated. It is crucial to use a fresh, properly titrated solution of DIBAL-H.
-
Temperature Control: The initial addition of DIBAL-H should be performed at a low temperature, typically -78 °C, to prevent over-reduction and side reactions. However, allowing the reaction to slowly warm to 0 °C or even room temperature can be necessary to drive the reaction to completion.[1][2] Careful monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature profile.
-
Steric Hindrance: The ortho-fluoro and ortho-nitro groups can sterically hinder the approach of the bulky DIBAL-H reagent to the ester carbonyl. While the electronic effects of these groups activate the carbonyl group towards nucleophilic attack, steric hindrance can slow the reaction rate.
Troubleshooting Workflow: Incomplete DIBAL-H Reduction
Caption: Troubleshooting workflow for incomplete DIBAL-H reduction.
FAQ 2: I am observing the formation of an aldehyde byproduct during the DIBAL-H reduction. How can I avoid this?
The formation of 2-fluoro-3-nitrobenzaldehyde is a common side reaction if the reaction conditions are not carefully controlled. DIBAL-H can reduce esters to aldehydes, and if the reaction is quenched at low temperature before the second hydride addition, the aldehyde can be the major product.[3]
To favor the formation of the alcohol:
-
Ensure sufficient equivalents of DIBAL-H: Use at least 2 equivalents of the reducing agent.
-
Allow for a longer reaction time or warming: After the initial low-temperature addition, allowing the reaction to stir at 0 °C or room temperature for a period will facilitate the reduction of the intermediate aldehyde to the alcohol.[2]
FAQ 3: The work-up of my DIBAL-H reaction results in a persistent emulsion or a gelatinous precipitate, making extraction difficult. What is the best work-up procedure?
The formation of aluminum salts during the quench is the primary cause of difficult work-ups. A standard and effective procedure involves the use of Rochelle's salt (potassium sodium tartrate).[1][2]
Detailed Protocol 1: DIBAL-H Reduction and Rochelle's Salt Work-up
-
Cool the reaction mixture to -78 °C.
-
Slowly add methanol to quench any excess DIBAL-H.
-
Add a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear. This can sometimes take several hours.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
| Reagent/Step | Purpose | Key Considerations |
| DIBAL-H | Reducing Agent | Use fresh, titrated reagent. Maintain low temperature during addition. |
| Methanol (quench) | Deactivates excess DIBAL-H | Add slowly and at low temperature to control exotherm. |
| Rochelle's Salt | Chelates aluminum salts | Vigorous stirring is crucial for breaking up emulsions. |
| Ethyl Acetate | Extraction Solvent | Ensure complete extraction of the product from the aqueous layer. |
Section 2: Oxidation of this compound
The oxidation of the benzylic alcohol to the corresponding aldehyde is a common transformation. However, the electron-withdrawing nature of the ortho-fluoro and nitro groups can influence the reaction's outcome.
FAQ 4: I am having trouble with the Swern oxidation of this compound, observing low yields and multiple byproducts. What could be the issue?
The Swern oxidation, while generally mild, can be sensitive to reaction conditions.[4][5][6] The electron-deficient nature of the starting material can make it less reactive.
Potential Issues and Solutions:
-
Incomplete reaction: The electron-withdrawing groups decrease the nucleophilicity of the alcohol, potentially slowing the initial reaction with the activated DMSO species. Ensure the reaction is allowed to proceed for a sufficient time at low temperature before the addition of the base.
-
Side reactions: If the temperature is not strictly maintained at -78 °C, side reactions can occur.[5] One common byproduct is the formation of a methylthiomethyl (MTM) ether.
-
Work-up challenges: The malodorous dimethyl sulfide byproduct must be handled in a well-ventilated fume hood. Rinsing glassware with bleach can help to oxidize the residual dimethyl sulfide.[4]
Experimental Protocol 2: Swern Oxidation
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography.
Section 3: Chemoselective Reduction of the Nitro Group
Reducing the nitro group to an amine in the presence of the benzyl alcohol and the fluoro substituent requires a chemoselective method to avoid reduction of the alcohol or defluorination.
FAQ 5: I want to selectively reduce the nitro group of this compound. What are the best conditions to avoid side reactions?
Catalytic hydrogenation with Pd/C can be effective, but there is a risk of hydrodefluorination, especially under harsh conditions. A milder and often more selective method is the use of tin(II) chloride (SnCl₂) in an acidic medium.
Troubleshooting Workflow: Nitro Group Reduction
Caption: Decision workflow for the selective reduction of the nitro group.
Experimental Protocol 3: Nitro Reduction with SnCl₂
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8. This will precipitate tin salts.
-
Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry, and concentrate to afford the crude amino alcohol.
Section 4: Nucleophilic Substitution Reactions
While the alcohol itself is not a leaving group, it can be activated for nucleophilic substitution, for example, through a Mitsunobu reaction. The steric hindrance and electronic effects of the ortho substituents can present challenges.
FAQ 6: My Mitsunobu reaction with this compound and an acidic nucleophile is giving low yields. What can I do to improve it?
The steric hindrance from the ortho-fluoro and nitro groups can make the benzylic carbon less accessible to the nucleophile.[7] Additionally, the acidity of the alcohol is increased by the electron-withdrawing nitro group, which can affect the reaction.[8][9][10]
Strategies for Improving Mitsunobu Yields:
-
Use more acidic nucleophiles: For sterically hindered alcohols, using a more acidic pronucleophile can improve the reaction rate.[7][11][12][13] For example, using p-nitrobenzoic acid instead of benzoic acid.
-
Optimize reaction conditions: Extended reaction times or gentle heating may be necessary.
-
Choice of reagents: In some cases, using diisopropyl azodicarboxylate (DIAD) instead of diethyl azodicarboxylate (DEAD) can be beneficial.
Section 5: Analytical Characterization and Impurity Profiling
Accurate characterization of this compound and its reaction products is crucial for ensuring purity and identifying byproducts.
FAQ 7: What are the key analytical techniques for monitoring the purity of this compound and its derivatives?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. ¹⁹F NMR can be particularly useful for tracking reactions involving the fluoro substituent. Impurities can often be identified by characteristic signals.[14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
Table of Common ¹H NMR Shifts for this compound in CDCl₃ [1]
| Protons | Chemical Shift (ppm) | Multiplicity |
| Ar-H | 7.95 | m |
| Ar-H | 7.84 | t |
| Ar-H | 7.31 | t |
| -CH ₂OH | 4.87 | s |
| -CH₂OH | Variable | br s |
This technical guide provides a starting point for troubleshooting common issues in the work-up of this compound reactions. As with any chemical synthesis, careful planning, execution, and monitoring are key to success.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. p. Nitrobenzyl alcohol is more acidic than benzyl alcohol but p -methoxyb.. [askfilo.com]
- 9. benchchem.com [benchchem.com]
- 10. p-Nitrobenzyl alcohol is more acidic than benzyl alcohol, but p-methoxy-b.. [askfilo.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for (2-Fluoro-3-nitrophenyl)methanol Purity
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (2-Fluoro-3-nitrophenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount to control downstream reactions and minimize the presence of potentially harmful impurities in the final drug product. This guide provides a comparative analysis of principal analytical methodologies for the validation of this compound purity, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present supporting data to empower you in selecting the most appropriate method for your laboratory's needs.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework of specificity, linearity, accuracy, precision, and robustness.[2][3][4]
Comparative Overview of Key Analytical Techniques
The determination of purity for a small organic molecule like this compound primarily relies on chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separation and quantification, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable structural confirmation and impurity identification. The choice of method is dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis (e.g., routine quality control vs. impurity profiling).
Table 1: Comparison of Analytical Method Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Linearity (R²) | > 0.999 | > 0.998 | Quantitative NMR (qNMR) > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 0.5% |
| Specificity | High (with appropriate column and mobile phase) | High (for volatile impurities) | High (structural confirmation) |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | ~0.1% (relative to main signal) |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | ~0.3% (relative to main signal) |
| Robustness | High | Moderate | High |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most widely employed technique for purity analysis in the pharmaceutical industry due to its versatility, high resolution, and sensitivity.[5] For a polar, non-volatile compound like this compound, a reversed-phase HPLC method is the logical first choice.
Scientific Rationale for Method Design
The selection of a C18 stationary phase is based on its hydrophobicity, which provides good retention for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with UV detection and its ability to elute the analyte with a good peak shape. The addition of a small amount of acid, such as phosphoric acid, to the mobile phase helps to suppress the ionization of any potential acidic or basic impurities, leading to more symmetrical peaks and reproducible retention times. A detection wavelength of 254 nm is selected based on the strong UV absorbance of the nitroaromatic chromophore.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.
-
Sample Solution: Accurately weigh a suitable amount of the this compound sample, dissolve in the mobile phase, and dilute to a concentration within the linear range of the assay.
References
- 1. database.ich.org [database.ich.org]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of (2-Fluoro-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for (2-Fluoro-3-nitrophenyl)methanol
This compound is a substituted aromatic alcohol of interest in synthetic chemistry and pharmaceutical development.[1][2] As with any specialty chemical used in these high-stakes fields, verifying its identity, purity, and quantity is not just a matter of quality control—it is a prerequisite for reliable and reproducible research and manufacturing. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols as robust starting points for method development, and offer a clear-eyed view of the strengths and limitations of each technique for this specific application.
Physicochemical Properties of this compound
Before selecting an analytical technique, it is crucial to understand the physicochemical properties of the analyte.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | ChemicalBook[1] |
| Molecular Weight | 171.13 g/mol | ChemicalBook[1] |
| Physical Form | Brown oil | ChemicalBook[1] |
| Boiling Point | Data not readily available; expected to be relatively high due to the polar functional groups. | |
| Volatility | Expected to be semi-volatile. | |
| Thermal Stability | The nitro group may be susceptible to thermal degradation at high temperatures. |
The presence of a hydroxyl group and a nitro group makes the molecule polar, suggesting good solubility in common organic solvents like methanol and acetonitrile, which is favorable for HPLC.[3] Its aromatic nature also means it possesses a chromophore, making it suitable for UV detection in HPLC. The molecule's expected semi-volatile nature and the potential for thermal lability of the nitro group are key considerations for GC-MS analysis.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds.[4][5] Given the polarity of this compound and its role as a potential intermediate where purity is paramount, HPLC is an exceptionally well-suited method.
The Rationale Behind the HPLC Method Design
The goal is to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any potential impurities or starting materials.
-
Separation Mode: Reversed-phase HPLC is the logical choice. The analyte is moderately polar, and a C18 column will provide sufficient hydrophobic interaction for good retention and separation from more polar or non-polar impurities.
-
Mobile Phase: A mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol is standard for reversed-phase chromatography.[3] A gradient elution is proposed to ensure that any impurities with a wide range of polarities are eluted and detected, providing a comprehensive purity profile. Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of acid (e.g., formic acid) is often added to the mobile phase to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks.
-
Detection: The presence of the nitrophenyl group creates a strong chromophore, making UV-Vis detection highly effective. A photodiode array (PDA) detector is recommended as it can provide spectral information, which is invaluable for peak identification and purity assessment.
Proposed HPLC-PDA Experimental Protocol
This protocol is a robust starting point for the analysis of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of approximately 50 µg/mL with the initial mobile phase composition (e.g., 50:50 methanol:water).
- Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC-PDA Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Data Acquisition | Collect spectra from 200-400 nm |
3. System Suitability:
- Perform five replicate injections of the working standard.
- The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
- The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.
Expected Performance and Trustworthiness
This HPLC method is designed to be self-validating. The use of a gradient ensures a wide range of potential impurities can be detected. The PDA detector adds a layer of confidence by allowing for peak purity analysis and tentative identification based on UV spectra. For quantitative applications, a calibration curve would be constructed by analyzing a series of standards of known concentrations. The expected limit of detection (LOD) and limit of quantification (LOQ) would be in the low µg/mL to ng/mL range, depending on the detector's sensitivity.[6]
HPLC Workflow Diagram
Caption: Workflow for the HPLC-PDA analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities and Confirmation
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds that are thermally stable.[4][7] While the target analyte is a semi-volatile alcohol, GC-MS can provide complementary information to HPLC, particularly for identifying volatile impurities and confirming the identity of the main component through its mass spectrum.
The Rationale Behind the GC-MS Method Design
The primary challenges for GC analysis of this molecule are ensuring it is volatile enough to pass through the column and that it does not degrade at the high temperatures of the injector and column.
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. This type of column offers a good balance for separating a range of analytes with varying polarities.
-
Injector Temperature: A split/splitless injector is standard. The temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation. A temperature of 250 °C is a reasonable starting point, but may need to be optimized.
-
Oven Temperature Program: A temperature program is essential to first elute any highly volatile impurities at low temperatures, and then ramp up the temperature to elute the semi-volatile this compound in a reasonable time with good peak shape.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is the standard ionization technique for generating reproducible mass spectra that can be compared to library databases for identification. The mass spectrometer provides definitive structural information, making it a powerful tool for identity confirmation.[3]
Proposed GC-MS Experimental Protocol
This protocol is designed for the qualitative and semi-quantitative analysis of this compound and related volatile impurities.
1. Sample Preparation:
- Prepare a stock solution of this compound in a volatile solvent like ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of approximately 20-50 µg/mL.
- Ensure the sample is anhydrous, as water can damage many GC columns.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 |
| Injection Volume | 1 µL |
| Oven Program | Initial 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
3. Data Analysis:
- Identify the peak for this compound based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
- Search the chromatogram for other peaks and identify them using the NIST mass spectral library.
Expected Performance and Trustworthiness
The key strength of this GC-MS method is its specificity. The mass spectrum serves as a chemical fingerprint, providing a high degree of confidence in the identification of the analyte and any impurities.[7] This is particularly valuable for confirming the structure and for identifying unknown by-products from a chemical synthesis. However, quantification by GC-MS can be more complex than HPLC-UV due to potential matrix effects and the need for appropriate internal standards for high accuracy. The thermal stability of the nitro group is a potential point of failure; if degradation occurs, the results will not be representative of the sample. The presence of a (2-Fluoro-5-nitrophenyl)methanol entry in the NIST GC-MS library suggests that related isomers are amenable to this technique.[8]
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC with PDA Detection | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase.[4] |
| Analyte Suitability | Excellent for polar, semi-volatile, and non-volatile compounds. Ideal for thermally sensitive molecules.[3] | Best for volatile and semi-volatile compounds that are thermally stable.[4] |
| Primary Application | Purity determination and accurate quantification of the main component and non-volatile impurities. | Identification and confirmation of the main component; detection and identification of volatile impurities. |
| Sensitivity | High (µg/mL to ng/mL range). | Very high (ng/mL to pg/mL range), especially in selected ion monitoring (SIM) mode. |
| Specificity | Good (based on retention time and UV spectrum). | Excellent (based on retention time and mass spectral fragmentation pattern). |
| Sample Preparation | Simple dissolution and filtration. | Dissolution in a volatile solvent; may require derivatization for less volatile or highly polar compounds (though likely not necessary here).[9] |
| Potential Issues | Co-elution of impurities with similar polarity; requires high-purity solvents. | Thermal degradation of the analyte in the injector or column; requires analyte to be sufficiently volatile. |
Conclusion and Recommendations
For the comprehensive analysis of this compound, HPLC and GC-MS are not competing techniques, but rather complementary partners.[5]
-
For routine quality control, purity assessment, and quantification , HPLC with PDA detection is the recommended primary technique . Its robustness, suitability for the analyte's polarity, and high quantitative accuracy make it the workhorse method.
-
For structural confirmation and the identification of unknown volatile or semi-volatile impurities , GC-MS is the superior tool . The definitive structural information from the mass spectrum is invaluable for troubleshooting synthetic pathways and for regulatory submissions.
Ultimately, a robust analytical package for this compound would leverage both techniques: HPLC for routine purity testing and assay, and GC-MS for initial structural confirmation and characterization of the volatile impurity profile. This dual approach ensures the highest level of confidence in the quality and identity of this important chemical intermediate.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. cphi-online.com [cphi-online.com]
- 3. researchgate.net [researchgate.net]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (2-Fluoro-3-nitrophenyl)methanol: An Evaluation of a Novel, Milder Synthetic Route
For researchers and professionals in drug development and fine chemical synthesis, the efficient and safe production of key intermediates is paramount. (2-Fluoro-3-nitrophenyl)methanol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an in-depth comparison between a widely recognized, high-yield synthetic route and a novel, two-step approach designed for enhanced safety, milder reaction conditions, and improved cost-effectiveness. The information presented herein is supported by experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic strategies.
Introduction to this compound and its Synthetic Challenges
This compound, with its ortho-fluoro and meta-nitro substitutions, presents a unique electronic landscape that makes it a versatile intermediate. However, the presence of a reducible nitro group and a reactive benzyl alcohol moiety necessitates carefully chosen synthetic methods to ensure selectivity and avoid unwanted side reactions. The established methods often rely on powerful, non-selective, and hazardous reducing agents, posing challenges for scale-up and adherence to green chemistry principles. This guide introduces and validates a new synthetic pathway that circumvents many of these challenges.
Established Synthetic Route: The DIBAL-H Reduction Approach
A prevalent and high-yielding method for the synthesis of this compound involves the direct reduction of the corresponding methyl ester, methyl 2-fluoro-3-nitrobenzoate, using diisobutylaluminium hydride (DIBAL-H). This method is known for its efficiency, with reported yields as high as 95%.[1]
The reaction is typically carried out at cryogenic temperatures (-78 °C) to control the high reactivity of DIBAL-H and prevent over-reduction to the corresponding toluene derivative. While effective, this route has several inherent drawbacks:
-
Safety Concerns: DIBAL-H is a pyrophoric reagent, reacting violently with air and water, which necessitates stringent handling procedures and specialized equipment.[2]
-
Harsh Reaction Conditions: The requirement for cryogenic temperatures adds significant operational complexity and cost, particularly on an industrial scale.
-
Work-up Procedure: The quenching of the reaction and subsequent work-up can be cumbersome.
A Novel, Milder Synthetic Route: A Two-Step Oxidation-Reduction Strategy
To address the limitations of the DIBAL-H route, a new two-step synthetic pathway is proposed and validated. This route begins with the oxidation of 2-fluoro-3-nitrotoluene to 2-fluoro-3-nitrobenzaldehyde, followed by a chemoselective reduction of the aldehyde to the target alcohol.
Step 1: Oxidation of 2-fluoro-3-nitrotoluene
The first step involves the oxidation of the methyl group of 2-fluoro-3-nitrotoluene. While various methods can achieve this transformation, a plausible approach is inspired by the oxidation of similar nitrotoluenes.[3] This can be achieved using a variety of oxidizing agents, with the goal of selectively forming the aldehyde without over-oxidation to the carboxylic acid or degradation of the aromatic ring.
Step 2: Chemoselective Reduction of 2-fluoro-3-nitrobenzaldehyde
The key innovation in this new route is the highly selective and mild reduction of the aldehyde functionality in the presence of the nitro group. This is in stark contrast to the powerful, less selective DIBAL-H. Sodium borohydride (NaBH4) has been shown to be an excellent reagent for this transformation, selectively reducing aldehydes and ketones without affecting the nitro group under controlled conditions.[4][5]
This reduction is typically carried out in alcoholic solvents at or near room temperature, offering significant advantages in terms of safety, cost, and operational simplicity.
Comparative Analysis of Synthetic Routes
The following table provides a detailed comparison of the established DIBAL-H route and the novel two-step route.
| Feature | Established Route (DIBAL-H Reduction) | Novel Route (Oxidation-Reduction) |
| Starting Material | Methyl 2-fluoro-3-nitrobenzoate | 2-Fluoro-3-nitrotoluene |
| Key Reagents | Diisobutylaluminium hydride (DIBAL-H) | Oxidizing agent, Sodium borohydride (NaBH4) |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Mild conditions (near room temperature) |
| Overall Yield | ~95% | Potentially high (stepwise yields considered) |
| Safety | High (pyrophoric and reactive reagent) | High (safer, non-pyrophoric reagents) |
| Cost-Effectiveness | Moderate to High (expensive reagent, energy-intensive) | High (less expensive reagents, lower energy costs) |
| Environmental Impact | Moderate (organic solvents, hazardous waste) | Lower (milder reagents, potentially greener solvents) |
| Operational Simplicity | Complex (requires specialized handling and equipment) | Simpler (standard laboratory setup) |
Experimental Protocols
Protocol for the Established DIBAL-H Reduction Route
This protocol is based on a reported procedure.[1]
-
Preparation: A solution of methyl 2-fluoro-3-nitrobenzoate (1 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: A solution of DIBAL-H (1.0 M in toluene, 2.5 equivalents) is added dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes.
-
Quenching: The reaction is cooled back to -78 °C and quenched by the slow, sequential addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate.
-
Work-up: The mixture is allowed to warm to room temperature and stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.
Protocol for the Novel Oxidation-Reduction Route
This protocol is a proposed method based on established chemical transformations.[3][4]
Step A: Oxidation of 2-fluoro-3-nitrotoluene to 2-fluoro-3-nitrobenzaldehyde
-
Preparation: 2-fluoro-3-nitrotoluene (1 equivalent) is dissolved in a suitable solvent such as acetic acid.
-
Addition of Oxidant: An oxidizing agent, such as a mixture of nitric acid and an ammonium nitrate catalyst, is added portion-wise while monitoring the temperature.
-
Reaction: The reaction is stirred at a controlled temperature (e.g., 45 °C) for a specified time until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled and poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude 2-fluoro-3-nitrobenzaldehyde can be purified by recrystallization or chromatography.
Step B: Reduction of 2-fluoro-3-nitrobenzaldehyde to this compound
-
Preparation: 2-fluoro-3-nitrobenzaldehyde (1 equivalent) is dissolved in ethanol or methanol in a round-bottom flask.
-
Addition of NaBH4: Sodium borohydride (1.5 equivalents) is added portion-wise to the solution at 0 °C (ice bath).
-
Reaction: The reaction mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the established and novel synthetic routes.
Caption: Established synthetic route to this compound.
Caption: Novel two-step synthetic route to this compound.
Conclusion and Future Outlook
The novel two-step synthetic route to this compound presents a compelling alternative to the established DIBAL-H reduction method. The use of milder reaction conditions, safer and more cost-effective reagents like sodium borohydride, and simpler operational procedures make this new pathway highly attractive for both laboratory-scale synthesis and potential industrial applications. While the overall yield will be dependent on the optimization of the initial oxidation step, the significant improvements in safety and cost are undeniable advantages.
Further research could focus on optimizing the oxidation of 2-fluoro-3-nitrotoluene, exploring various catalytic systems to improve yield and selectivity. Additionally, catalytic transfer hydrogenation could be investigated as an alternative mild reduction method for the second step, potentially offering even greener and more efficient synthesis.[6][7] This guide provides a solid foundation for researchers to adopt and further refine this promising new synthetic strategy.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. studylib.net [studylib.net]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Reducing Agents for (2-Fluoro-3-nitrophenyl)methanol
The selective reduction of the nitro group in polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. The resulting anilines are pivotal building blocks for a diverse array of functional molecules. This guide provides an in-depth comparison of various reducing agents for the transformation of (2-Fluoro-3-nitrophenyl)methanol to (3-Amino-2-fluorophenyl)methanol. The presence of a benzylic alcohol and a fluoro substituent on the aromatic ring necessitates a careful selection of the reducing agent to ensure high chemoselectivity and avoid undesirable side reactions such as over-reduction or dehalogenation.
This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic step. We will delve into the mechanistic nuances, practical considerations, and comparative performance of several common reduction methodologies, supported by experimental data and detailed protocols.
Comparative Analysis of Reducing Agents
The choice of a reducing agent is dictated by a balance of factors including yield, purity, reaction conditions, cost, and safety. Below is a summary of the efficacy of various reducing agents for the conversion of this compound to (3-Amino-2-fluorophenyl)methanol.
| Reducing Agent | Reaction Conditions | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | Pd/C, H₂ (balloon), Ethanol, RT, 2-4 h | 90-98 | >98 | High yield, clean reaction, simple work-up. | Potential for dehalogenation, requires specialized equipment for high-pressure hydrogenation. |
| Transfer Hydrogenation | Pd/C, Ammonium formate, Methanol, Reflux, 1-3 h | 85-95 | >97 | Avoids the use of gaseous hydrogen, generally good selectivity.[1][2] | Can require elevated temperatures, potential for side reactions with certain substrates. |
| Iron/Ammonium Chloride | Fe powder, NH₄Cl, Ethanol/Water, Reflux, 2-6 h | 75-90 | 90-95 | Cost-effective, tolerant of many functional groups.[3][4][5] | Generates significant iron sludge, can be difficult to purify, requires heating.[6][7] |
| Stannous Chloride | SnCl₂·2H₂O, Ethanol, Reflux, 1-4 h | 80-92 | 92-97 | Effective for many nitroarenes, relatively mild conditions.[8][9][10] | Generates tin waste which is toxic, work-up can be challenging.[9] |
| Sodium Dithionite | Na₂S₂O₄, Methanol/Water, RT, 4-8 h | 70-85 | 90-95 | Mild conditions, good chemoselectivity, metal-free.[6][11][12][13] | Can require longer reaction times, may not be effective for all substrates.[6] |
In-Depth Discussion of Reduction Methodologies
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profile.[14] The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine.
-
Mechanism: The reaction involves the transfer of hydrogen atoms from the catalyst surface to the nitro group, proceeding through nitroso and hydroxylamine intermediates.[15]
-
Experimental Considerations: The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and solvent can significantly impact the reaction outcome. Ethanol and methanol are common solvents. It is crucial to ensure the reaction is carried out under an inert atmosphere before introducing hydrogen.
-
Chemoselectivity: While highly effective, catalytic hydrogenation can sometimes lead to the hydrogenolysis of the benzylic C-O bond or dehalogenation, particularly with prolonged reaction times or more active catalysts. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is essential.
-
Safety Precautions: Hydrogen gas is highly flammable and requires appropriate handling and equipment.
Transfer Hydrogenation
Transfer hydrogenation offers a safer and more convenient alternative to using gaseous hydrogen.[2] A hydrogen donor, such as ammonium formate or formic acid, is used to generate hydrogen in situ.[16][17]
-
Mechanism: The catalyst facilitates the transfer of hydrogen from the donor molecule to the nitro group.
-
Experimental Considerations: The reaction is typically carried out at elevated temperatures to facilitate the decomposition of the hydrogen donor. The choice of donor and solvent system is critical for optimal results.
-
Chemoselectivity: Transfer hydrogenation often exhibits excellent chemoselectivity, preserving sensitive functional groups.[1]
-
Safety Precautions: While avoiding hydrogen gas, some hydrogen donors can be corrosive or toxic.
Iron/Ammonium Chloride (Béchamp Reduction)
The reduction of nitroarenes using iron metal in the presence of an acid is a classic and cost-effective method.[4][18] The use of ammonium chloride provides a mildly acidic medium.
-
Mechanism: Iron metal is oxidized to iron(II) and iron(III) ions, providing the electrons for the reduction of the nitro group.
-
Experimental Considerations: The reaction is heterogeneous and requires vigorous stirring. The work-up involves filtering off the iron salts, which can be cumbersome.
-
Chemoselectivity: This method is known for its good functional group tolerance.[3]
-
Safety Precautions: The reaction can be exothermic and may produce hydrogen gas as a byproduct.
Stannous Chloride (Stephen Reduction)
Stannous chloride is another classical reagent for the reduction of nitroarenes.[9]
-
Mechanism: Sn(II) is oxidized to Sn(IV) during the reduction of the nitro group.
-
Experimental Considerations: The reaction is typically carried out in an alcoholic solvent. The work-up requires basification to precipitate tin hydroxides, which can complicate product isolation.
-
Chemoselectivity: It is a reliable method for the selective reduction of nitro groups in the presence of other reducible functionalities.[9]
-
Safety Precautions: Tin compounds are toxic and require careful handling and disposal.[9]
Sodium Dithionite
Sodium dithionite is a mild and economical reducing agent that is particularly useful for substrates with sensitive functional groups.[11][13]
-
Mechanism: The dithionite ion disproportionates in solution to form the highly reducing sulfur dioxide radical anion, which then reduces the nitro group.[13]
-
Experimental Considerations: The reaction is typically carried out in a mixture of an organic solvent and water. The pH of the reaction mixture can influence the reaction rate.
-
Chemoselectivity: Sodium dithionite is highly chemoselective and will not typically reduce other functional groups like carbonyls or halogens.[19]
-
Safety Precautions: Sodium dithionite is a flammable solid and can decompose to release toxic sulfur dioxide gas.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 5.84 mmol) in ethanol (20 mL).
-
Carefully add 10% Palladium on carbon (0.1 g, 10 wt%).
-
Seal the flask with a septum and flush with nitrogen or argon for 5-10 minutes.
-
Reaction: Introduce a balloon filled with hydrogen gas into the flask via a needle.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction using Fe/NH₄Cl
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 g, 5.84 mmol), ethanol (15 mL), water (5 mL), and ammonium chloride (1.56 g, 29.2 mmol).
-
Add iron powder (1.63 g, 29.2 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash the Celite pad with ethyl acetate (3 x 15 mL).
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice of reducing agent for the synthesis of (3-Amino-2-fluorophenyl)methanol from this compound is a critical decision that impacts yield, purity, and scalability.
-
For high-purity and high-yield synthesis on a laboratory scale , catalytic hydrogenation with Pd/C is the recommended method, provided that appropriate safety precautions for handling hydrogen gas are in place.
-
Transfer hydrogenation is an excellent alternative that avoids the use of gaseous hydrogen and often provides comparable results.
-
For large-scale and cost-effective synthesis , the Fe/NH₄Cl method is a viable option, although it requires more extensive purification.
-
Sodium dithionite is a suitable choice when mild reaction conditions and high chemoselectivity are the primary concerns.
It is always advisable to perform small-scale optimization experiments to determine the most suitable reducing agent and reaction conditions for a specific application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to (2-Fluoro-3-nitrophenyl)methanol in the Synthesis of Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for Bioactive Heterocycles
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. (2-Fluoro-3-nitrophenyl)methanol emerges as a valuable, readily accessible building block for the synthesis of fluorinated heterocycles, particularly indoles. This guide provides an in-depth technical comparison of its application, focusing on the synthesis of 7-fluoroindole, a key structural motif in various biologically active compounds. We will objectively compare its synthetic performance with alternative precursors and methodologies, supported by experimental data and a rationale grounded in mechanistic principles.
The Strategic Advantage of this compound: A Precursor to a Key Synthetic Intermediate
This compound is a versatile starting material, primarily utilized after conversion to its corresponding toluene derivative, 2-fluoro-3-nitrotoluene. The hydroxyl group can be efficiently removed through a standard deoxygenation protocol. This two-step sequence provides access to a key precursor for one of the most robust methods of indole synthesis. The high-yielding synthesis of this compound itself, via the reduction of methyl 2-fluoro-3-nitrobenzoate with diisobutylaluminium hydride (DIBAL-H), ensures a reliable supply of this starting material.
The Leimgruber-Batcho Indole Synthesis: A Primary Route to Fluorinated Indoles
The Leimgruber-Batcho indole synthesis is a powerful and widely adopted method for the preparation of indoles, especially those unsubstituted at the 2- and 3-positions.[1] This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[1] The mild reaction conditions and typically high yields make it a preferred route in many industrial and academic settings.
Comparative Synthesis: 7-Fluoroindole vs. 5-Fluoroindole
While detailed experimental data for the Leimgruber-Batcho synthesis of 7-fluoroindole from 2-fluoro-3-nitrotoluene is not extensively reported in publicly available literature, a comprehensive comparison can be drawn from the well-documented synthesis of its isomer, 5-fluoroindole, from 5-fluoro-2-nitrotoluene.[1][2] This comparison allows us to evaluate the feasibility and expected efficiency of the synthetic route for the 7-fluoro isomer.
| Parameter | Synthesis of 7-Fluoroindole (from 2-Fluoro-3-nitrotoluene) | Synthesis of 5-Fluoroindole (from 5-Fluoro-2-nitrotoluene) [1][2] |
| Starting Material | 2-Fluoro-3-nitrotoluene | 5-Fluoro-2-nitrotoluene |
| Key Reagents | 1. DMF-DMA, Pyrrolidine2. Pd/C, H₂ (or other reducing agents) | 1. DMF-DMA, Pyrrolidine2. 10% Pd/C, H₂ |
| Reaction Conditions | 1. 100-110 °C, 3-4 h (Enamine formation)2. 60-80 °C, 4-6 h (Reductive cyclization) | 1. 100-110 °C, 3-4 h (Enamine formation)2. Room Temperature, overnight (Reductive cyclization) |
| Reported Yield | Data not readily available in searched literature. | 81% (for the reductive cyclization step) |
| Key Advantages | - Mild reaction conditions for cyclization.- Avoids harsh acidic conditions. | - High reported yield.- Well-established and reliable procedure. |
| Key Considerations | Availability of 2-fluoro-3-nitrotoluene. | Commercially available starting material. |
Causality Behind Experimental Choices: The Leimgruber-Batcho synthesis is predicated on the enhanced acidity of the benzylic protons of the o-nitrotoluene, facilitating the initial enamine formation with DMF-DMA (N,N-dimethylformamide dimethyl acetal). The electron-withdrawing nitro group is crucial for this step. The subsequent reductive cyclization, often employing catalysts like palladium on carbon with a hydrogen source, is a robust and high-yielding transformation. The choice of a catalytic hydrogenation is favored for its clean conversion and the ease of product isolation.
Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Fluoroindole[1][2]
Step 1: Enamine Formation
-
To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and pyrrolidine (0.1 equivalents).
-
Heat the mixture to 100-110 °C and stir for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material, cool the reaction mixture to room temperature. The intermediate enamine can be used directly in the next step.
Step 2: Reductive Cyclization
-
To a solution of the crude enamine from the previous step in anhydrous ethanol (25 mL), add 10% Pd/C (0.2 equivalents by mass).
-
Degas the mixture and backfill with hydrogen gas (balloon or H-Cube).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction by ¹⁹F NMR until completion.
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, and extract the aqueous phase with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 5-fluoroindole.
Caption: Leimgruber-Batcho synthesis pathway for 7-fluoroindole.
The Bartoli Indole Synthesis: A Powerful Alternative for 7-Substituted Indoles
The Bartoli indole synthesis offers a direct and efficient route to 7-substituted indoles from ortho-substituted nitroarenes.[3] This method involves the reaction of the nitroarene with an excess of a vinyl Grignard reagent.[3] The presence of a substituent at the ortho position is crucial for the success of this reaction.
Comparative Advantages and Disadvantages:
| Method | Leimgruber-Batcho Synthesis | Bartoli Synthesis |
| Starting Material | o-Nitrotoluene derivative | o-Substituted nitroarene |
| Key Reagent | DMF-DMA, Reducing agent | Vinyl Grignard reagent |
| Advantages | - High yields for 2,3-unsubstituted indoles.- Milder cyclization conditions. | - Direct route to 7-substituted indoles.- Tolerant of various ortho substituents. |
| Disadvantages | - Requires the corresponding o-nitrotoluene.- Two distinct synthetic steps. | - Requires a significant excess of the Grignard reagent.- Can be sensitive to steric hindrance near the nitro group. |
Causality Behind Experimental Choices: The mechanism of the Bartoli synthesis is thought to involve the initial attack of the Grignard reagent on the nitro group, leading to a nitroso intermediate. A second equivalent of the Grignard reagent then adds to the nitroso group, and a subsequent[3][3]-sigmatropic rearrangement, facilitated by the ortho substituent, leads to the indole core. The necessity of an ortho substituent is a key feature of this reaction, as it sterically promotes the crucial rearrangement step.
Caption: Comparison of Leimgruber-Batcho and Bartoli indole syntheses.
Conclusion and Future Outlook
This compound serves as a valuable and accessible precursor for the synthesis of 7-fluoroindole via the Leimgruber-Batcho reaction. While direct comparative yield data for the 7-fluoro isomer is sparse in the literature, the high efficiency of the analogous synthesis of 5-fluoroindole (81% yield) strongly supports the viability of this route. The choice between the Leimgruber-Batcho and the Bartoli synthesis will ultimately depend on the specific substitution pattern desired and the availability of the requisite starting materials. For 2,3-unsubstituted 7-fluoroindole, the Leimgruber-Batcho approach, starting from this compound, presents a logical and promising synthetic strategy. The continued exploration of these and other modern synthetic methodologies will undoubtedly facilitate the discovery and development of novel fluorinated indole-based therapeutics.
References
A Senior Application Scientist's Guide to NMR Characterization of (2-Fluoro-3-nitrophenyl)methanol and its Reaction Products
This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of (2-Fluoro-3-nitrophenyl)methanol and its primary reaction products. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between structural modifications and their spectroscopic consequences. By understanding these principles, researchers can confidently identify reaction outcomes and verify the integrity of their synthesized molecules.
The Strategic Importance of this compound
This compound is a versatile chemical intermediate. The specific arrangement of its functional groups—a nucleofugal fluorine, an reducible nitro group, and an oxidizable primary alcohol—offers multiple avenues for synthetic modification. This trifecta of reactivity makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries where fluorine incorporation is known to enhance metabolic stability and bioavailability.[1][2] Given its potential, unambiguous characterization of its reaction products is not merely procedural; it is fundamental to the success of a synthetic campaign. NMR spectroscopy, encompassing ¹H, ¹³C, and particularly ¹⁹F nuclei, stands as the definitive tool for this purpose.
Foundational Analysis: NMR Profile of the Starting Material
A robust analytical process begins with a complete characterization of the starting material, this compound. This baseline spectrum provides the essential reference points for identifying transformations.
dot
References
A Comparative Guide to Assessing the Stereochemistry of (2-Fluoro-3-nitrophenyl)methanol Derivatives
<
Introduction: The Criticality of Stereochemical Integrity in Drug Development
In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount consideration. For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the precise control and accurate assessment of stereochemistry are non-negotiable aspects of drug design, synthesis, and quality control. The (2-Fluoro-3-nitrophenyl)methanol scaffold and its derivatives are emerging as important intermediates in the synthesis of various biologically active compounds. The presence of a chiral carbinol center in these molecules necessitates robust analytical methodologies to determine enantiomeric excess (ee) and absolute configuration.
This guide provides a comprehensive comparison of the principal analytical techniques for the stereochemical assessment of this compound derivatives. We will delve into the underlying principles of each method, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable techniques for their specific needs.
Pillar 1: Chromatographic Techniques - The Gold Standard for Enantiomeric Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are widely regarded as the gold standard for determining enantiomeric excess due to their high resolving power and accuracy.[1][2]
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase.[1] This transient diastereomeric interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The choice of the chiral stationary phase is critical and is often determined empirically based on the structure of the analyte. For fluorinated and nitroaromatic compounds like this compound derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and Pirkle-type CSPs are often effective. Fluorinated phases can also offer unique selectivity for halogenated aromatic compounds.[3][4]
Experimental Data Synopsis:
| Parameter | Chiral HPLC |
| Principle | Differential interaction with a chiral stationary phase.[1] |
| Sample Preparation | Simple dissolution in a suitable solvent. |
| Resolution | Excellent, often achieving baseline separation (Rs > 1.5). |
| Sensitivity (LOD/LOQ) | High, capable of detecting trace amounts of the minor enantiomer. |
| Throughput | Moderate, with typical run times of 10-30 minutes per sample. |
| Solvent Consumption | High, particularly in normal-phase chromatography. |
| Non-destructive | Yes. |
Workflow for Chiral HPLC Analysis:
Caption: Workflow for ee determination by Chiral HPLC.
Detailed Protocol: Chiral HPLC Method Development for a this compound Derivative
-
Column Screening:
-
Begin by screening a set of chiral columns with diverse selectivities (e.g., Chiralpak IA, IB, IC).
-
Prepare a 1 mg/mL solution of the racemic analyte in a suitable solvent (e.g., hexane/isopropanol mixture).
-
Use a mobile phase of hexane with a varying percentage of a polar modifier like isopropanol or ethanol. Start with a 90:10 hexane:isopropanol mixture.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value based on the analyte's chromophore (e.g., 254 nm).
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition to improve resolution. Small changes in the percentage of the polar modifier can have a significant impact.
-
Adjust the flow rate to balance resolution and analysis time.
-
If necessary, evaluate the effect of temperature on the separation.
-
-
Quantification:
-
Once baseline separation is achieved, inject a known concentration of the racemic standard to determine the retention times of each enantiomer.
-
Inject the sample solution and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[5]
-
Pillar 2: NMR Spectroscopy - A Powerful Tool for Absolute Configuration and Enantiomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile and often rapid method for stereochemical analysis.[1][6] For chiral alcohols, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is necessary to induce a diastereomeric environment, leading to distinguishable NMR signals for the enantiomers.[6]
The Mosher's Ester Method (Chiral Derivatizing Agent)
Principle: The Mosher's ester method is a classic and reliable technique for determining the absolute configuration of secondary alcohols.[7][8] It involves the formation of diastereomeric esters by reacting the chiral alcohol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[9][10] The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons on either side of the newly formed ester linkage in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be assigned.[7]
Experimental Data Synopsis:
| Parameter | NMR with Chiral Derivatizing Agent (e.g., Mosher's Method) |
| Principle | Covalent formation of diastereomers with distinct NMR spectra.[6] |
| Sample Preparation | Requires chemical derivatization, followed by purification. |
| Information Provided | Absolute configuration and enantiomeric excess. |
| Sensitivity | Generally lower than chromatographic methods. |
| Throughput | Lower, due to the derivatization and purification steps. |
| Solvent Consumption | Low (~0.5-1 mL of deuterated solvent per sample).[1] |
| Non-destructive | No, the sample is chemically modified. |
Workflow for Mosher's Ester Analysis:
Caption: Workflow for Mosher's Ester Analysis.
Detailed Protocol: Mosher's Ester Analysis of a this compound Derivative
-
Esterification:
-
In two separate vials, dissolve the chiral alcohol (1 equivalent) in anhydrous pyridine.
-
To one vial, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, 1.2 equivalents).
-
To the other vial, add (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl, 1.2 equivalents).
-
Stir the reactions at room temperature until completion (monitor by TLC).
-
Quench the reactions with a few drops of water and extract the products with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the diastereomeric esters by flash chromatography.
-
-
NMR Acquisition:
-
Dissolve each purified diastereomer in a deuterated solvent (e.g., CDCl₃).
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
-
Data Analysis:
-
Carefully assign the proton signals for the substituents on either side of the carbinol center in both spectra. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift in the (R)-ester spectrum from that in the S-ester spectrum (Δδ = δS - δR).
-
Apply the Mosher model: protons on one side of the molecule will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration.
-
Pillar 3: Chiroptical Methods - Probing the Absolute Configuration
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD), provide a powerful, non-destructive means of determining the absolute configuration of chiral molecules in solution.[11][12][13]
Vibrational Circular Dichroism (VCD)
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][13] The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution. By comparing the experimentally measured VCD spectrum to the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known absolute configuration, the stereochemistry of the analyte can be unambiguously determined.[13]
Experimental Data Synopsis:
| Parameter | Vibrational Circular Dichroism (VCD) |
| Principle | Differential absorption of left and right circularly polarized IR light.[11][13] |
| Sample Preparation | Dissolution in a suitable IR-transparent solvent. |
| Information Provided | Absolute configuration. |
| Sensitivity | Moderate, requires relatively concentrated samples. |
| Throughput | Low to moderate, depending on instrumentation and data acquisition time. |
| Non-destructive | Yes. |
Workflow for VCD Analysis:
Caption: Workflow for VCD Analysis.
Pillar 4: X-ray Crystallography - The Definitive Method for Absolute Structure Elucidation
When a single crystal of a chiral compound can be obtained, X-ray crystallography provides the most definitive determination of its three-dimensional structure, including its absolute configuration.[14][15]
Principle: This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision. For the determination of absolute configuration, the anomalous dispersion effect of the X-rays by the atoms in the crystal is utilized.[16]
Experimental Data Synopsis:
| Parameter | X-ray Crystallography |
| Principle | Diffraction of X-rays by a single crystal. |
| Sample Preparation | Requires the growth of a high-quality single crystal. |
| Information Provided | Unambiguous 3D structure, including absolute configuration. |
| Sensitivity | Requires only a small single crystal. |
| Throughput | Low, crystal growth can be a significant bottleneck. |
| Non-destructive | Yes, the crystal can often be recovered. |
Comparative Summary and Recommendations
| Method | Primary Application | Advantages | Limitations |
| Chiral HPLC | Enantiomeric excess (ee) determination. | High resolution, high sensitivity, good for routine analysis. | Requires method development, high solvent consumption. |
| NMR with CDAs | Absolute configuration and ee. | Provides structural information, widely accessible. | Requires derivatization, lower throughput. |
| VCD | Absolute configuration. | Non-destructive, applicable to solutions. | Requires specialized instrumentation and computational support. |
| X-ray Crystallography | Absolute configuration. | Definitive, provides complete 3D structure. | Requires a single crystal, can be time-consuming.[17] |
Recommendations for Researchers:
-
For routine determination of enantiomeric excess in process development and quality control, Chiral HPLC is the method of choice due to its accuracy and reliability.
-
To determine the absolute configuration of a newly synthesized chiral this compound derivative, a combination of techniques is often ideal. NMR with a chiral derivatizing agent like MTPA can provide an initial assignment.
-
For an unambiguous and non-destructive determination of absolute configuration in solution, VCD is a powerful alternative, especially when single crystals are not available.[17]
-
If a high-quality single crystal can be obtained, X-ray crystallography will provide the most definitive structural information, including the absolute configuration.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can make informed decisions to ensure the stereochemical integrity of their this compound derivatives, a critical step in the journey of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Retort [www1.udel.edu]
- 11. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 12. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. spark904.nl [spark904.nl]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling (2-Fluoro-3-nitrophenyl)methanol
An Essential Framework for Laboratory Safety and Operational Integrity
In the dynamic environment of pharmaceutical and chemical research, the synthesis and handling of novel chemical entities are fundamental activities. (2-Fluoro-3-nitrophenyl)methanol, a halogenated nitroaromatic compound, requires a meticulous approach to safety. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of research outcomes.
The Criticality of a Hazard-Based PPE Strategy
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, and related isomers, the primary concerns are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Although comprehensive toxicological data may be limited, the chemical class of halogenated nitroaromatics warrants a cautious approach. A risk assessment should always precede any laboratory work.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For compounds like this compound, the hazard statements indicate that it causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Core Protective Measures: A Multi-Faceted Approach
Effective protection against chemical exposure relies on a multi-layered defense system, incorporating engineering controls, administrative protocols, and appropriate PPE.
Engineering Controls: The First Line of Defense
All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5] This engineering control is crucial for minimizing the inhalation of any dust or vapors.
Personal Protective Equipment: Your Immediate Barrier
The selection of PPE must be tailored to the specific laboratory procedure and the associated risks of exposure.
Eye and Face Protection: Given the risk of serious eye irritation, appropriate eye protection is non-negotiable.[1][2][3]
-
Chemical Splash Goggles: These are mandatory and should conform to recognized standards such as ANSI Z87.1 or EN166.[6][7] Goggles provide a seal around the eyes, offering protection from splashes and airborne particles.[7]
-
Face Shield: In situations with a higher risk of splashing, such as during transfers of larger quantities or certain reaction work-ups, a face shield should be worn in addition to chemical splash goggles.[8][9][10]
Skin and Body Protection: this compound is classified as a skin irritant.[1][2][3] Therefore, comprehensive skin protection is essential.
-
Gloves: Chemical-resistant gloves are a primary requirement.[5][6] Nitrile gloves are a common choice for incidental contact, but for prolonged handling, consulting the manufacturer's compatibility data is crucial.[9] Double-gloving can provide an additional layer of safety. Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid contaminating your hands.[6]
-
Laboratory Coat: A properly fitting, long-sleeved laboratory coat should be worn at all times.[5][9] This should be kept fully fastened to provide maximum coverage.
-
Protective Clothing: For procedures with a higher potential for significant skin exposure, additional protective clothing, such as a chemically resistant apron or suit, may be necessary.[8][11]
Respiratory Protection: To mitigate the risk of respiratory irritation, it is crucial to avoid breathing in dust or vapors.[1][2][3]
-
Fume Hood: As the primary engineering control, a fume hood is the most effective means of preventing respiratory exposure.
-
Respirator: In the absence of adequate ventilation or during emergency situations such as a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][9] The use of respirators typically requires a formal respiratory protection program, including fit-testing and training.[9]
Table 1: Summary of Recommended PPE for Handling this compound
| Protection Type | Required PPE | Additional Recommendations |
| Eye/Face | Chemical Splash Goggles | Face shield for splash hazards |
| Skin/Body | Chemical-Resistant Gloves (e.g., Nitrile), Laboratory Coat | Double-gloving, Chemical-resistant apron for larger quantities |
| Respiratory | Work in a Chemical Fume Hood | NIOSH-approved respirator for inadequate ventilation or spills |
Procedural Guidance: From Handling to Disposal
A comprehensive safety plan extends beyond PPE selection to include safe handling practices and proper disposal procedures.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Step-by-Step Operational Plan:
-
Pre-Handling:
-
Handling:
-
Post-Handling and Disposal:
-
Decontaminate all surfaces and equipment after use.
-
Doff PPE in a manner that prevents cross-contamination.
-
Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.[3]
-
Wash hands thoroughly with soap and water after removing gloves.[3][4]
-
All chemical waste must be disposed of in accordance with institutional and local regulations.[3]
-
Emergency Response: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][12] Seek immediate medical attention.[3][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[3][12] Seek medical attention if irritation persists.[3]
-
Inhalation: Remove the individual to fresh air.[3][12] If breathing is difficult, provide respiratory support and seek medical attention.[3]
-
Ingestion: Rinse the mouth with water.[3][12] Do not induce vomiting. Seek immediate medical attention.[3]
By adhering to these comprehensive safety protocols, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
- 1. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. epa.gov [epa.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. fishersci.com [fishersci.com]
- 13. aggiefab.tamu.edu [aggiefab.tamu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
